molecular formula C20H26O5 B099620 gibberellin A4 methyl ester CAS No. 19124-90-4

gibberellin A4 methyl ester

Cat. No.: B099620
CAS No.: 19124-90-4
M. Wt: 346.4 g/mol
InChI Key: XBDTWBSMNXMGIJ-ZTVWUKKDSA-N
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Description

Gibberellin A4 methyl ester is a gibberellin ester that is the methyl ester of gibberellin A4. It is a gibberellin ester, a lactone and a methyl ester. It derives from a gibberellin A4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Gibberellin Family and the Role of GA4 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Gibberellin A4 Methyl Ester

This guide provides a comprehensive technical overview of the molecular structure of Gibberellin A4 (GA4) methyl ester, a significant diterpenoid plant hormone derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation, experimental protocols for analysis, and the biological significance of this compound, grounding all claims in authoritative scientific literature.

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a myriad of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] Their discovery originated from the study of the "foolish seedling" disease in rice, which was caused by the fungus Gibberella fujikuroi producing an excess of these growth-promoting substances.[1]

Gibberellin A4 (GA4) is a biologically active C19-gibberellin, one of the key GAs found in both fungi and higher plants.[2] It serves as a crucial modulator of plant growth and response to various stimuli.[3] The methyl ester derivative, Gibberellin A4 methyl ester, is functionally related to its parent acid and is frequently used in research due to its modified solubility and as an intermediate in chemical syntheses.[4][5] Understanding its precise molecular architecture is paramount for elucidating its structure-activity relationships, studying its metabolism, and designing novel bioactive analogs for agricultural or therapeutic applications.[6][7]

Elucidation of the Molecular Structure

The definitive structure of gibberellin A4 methyl ester (C₂₀H₂₆O₅, Molecular Weight: 346.42 g/mol ) has been established through a combination of high-resolution analytical techniques, primarily X-ray crystallography, supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][8][9]

Core Molecular Framework

The molecule is built upon the characteristic ent-gibberellane skeleton, a complex tetracyclic system comprising four rings labeled A, B, C, and D. Key structural features include:

  • A γ-lactone bridge within the A-ring.

  • A hydroxyl group at the C-2β position.

  • An exocyclic methylene group at C-8.

  • A methyl group at C-1.

  • A methyl ester group at the C-10β position.[4][9]

The systematic IUPAC name for this structure is methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylate.[4]

cluster_molecule Gibberellin A4 Methyl Ester Structure cluster_rings Ring Identification img A A B B C C D D

Caption: 2D structure of Gibberellin A4 methyl ester with ring labels.

X-Ray Crystallography: The Definitive 3D Architecture

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state.[10] A pivotal study by Ellames et al. (1979) detailed the molecular and crystal structures of gibberellin A4 methyl ester, confirming the stereochemistry and providing precise data on bond lengths and angles.[8] The analysis revealed a flattened A-ring conformation.[8] This empirical data is the bedrock of our structural understanding and serves as a reference for computational modeling and solution-state studies.

Table 1: Selected Crystallographic Data for Gibberellin A4 Methyl Ester

Feature Measurement Reference
Crystal System Monoclinic [11]
Space Group P2₁ [11]
Ring A Conformation Flattened Chair [8]
Ring B Conformation Chair [11]
Ring C Conformation Envelope [11]
Ring D Conformation Envelope [11]

Note: Crystal data for the parent GA4 monohydrate is used to infer general conformational features, supplemented by specific findings for the methyl ester.

Spectroscopic Confirmation in Solution

While crystallography defines the solid-state structure, spectroscopic methods are essential to confirm the structure in solution, which is more relevant to its biological activity.

NMR spectroscopy is a powerful tool for elucidating the covalent structure and relative stereochemistry of molecules in solution.[10] Full assignments of the ¹H NMR chemical shifts for the ring A protons in gibberellin A4 methyl ester have been crucial for confirming the stereochemistry at this functionalized part of the molecule.[12][13] Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations throughout the entire carbon skeleton, confirming the connectivity and stereochemical arrangement.[14]

Table 2: Key ¹H NMR Chemical Shifts for Gibberellin A4 Methyl Ester (Illustrative)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
3-H ~3.85 d 4 [12]
6-Hα ~2.70 m - [12]
OCH₃ ~3.70 s - [15]

Note: Exact chemical shifts can vary based on the solvent and instrument frequency. These are representative values from the literature.

Mass spectrometry is used to determine the exact molecular weight and elemental formula and to study fragmentation patterns that provide structural clues. For gibberellin A4 methyl ester, techniques like combined Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed, often after derivatization (e.g., trimethylsilylation) to increase volatility.[15][16] The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₂₀H₂₆O₅ (346.1780 Da), confirming its elemental composition.[4][17]

Experimental Protocols

The following sections provide standardized, step-by-step workflows for the synthesis, purification, and analysis of gibberellin A4 methyl ester. The causality behind experimental choices is explained to provide field-proven insight.

Synthesis: Esterification of Gibberellin A4

A straightforward and common method for preparing GA4 methyl ester is the direct esterification of Gibberellin A4. Diazomethane is a highly effective but hazardous reagent for this purpose; safer alternatives are often preferred in modern labs.

Protocol: Methylation using Trimethylsilyldiazomethane (TMS-diazomethane)

  • Rationale: TMS-diazomethane in the presence of methanol is a safer alternative to diazomethane for the clean and high-yield methylation of carboxylic acids. The reaction proceeds smoothly without epimerization or side reactions on other functional groups under these conditions.

  • Preparation: Dissolve Gibberellin A4 (100 mg, 0.30 mmol) in a mixture of anhydrous Toluene (5 mL) and Methanol (2 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of TMS-diazomethane in hexanes (0.2 mL, 0.4 mmol) dropwise with stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) with a suitable stain (e.g., ceric ammonium molybdate). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the excess TMS-diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude GA4 methyl ester.

start Dissolve GA4 in Toluene/Methanol react Add TMS-Diazomethane at 0°C start->react monitor Monitor by TLC react->monitor quench Quench with Acetic Acid monitor->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup isolate Dry, Filter, & Evaporate workup->isolate product Crude GA4 Methyl Ester isolate->product crude Crude Product dissolve Dissolve in Mobile Phase crude->dissolve inject Inject onto C18 HPLC Column dissolve->inject elute Elute with Acetonitrile/Water Gradient inject->elute detect Detect at ~205 nm elute->detect collect Collect Fractions detect->collect pure Pure GA4 Methyl Ester collect->pure cluster_pathway Gibberellin Signaling Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA GA-GID1 complex binds DELLA TF Transcription Factor DELLA->TF Represses SCF SCF Complex (E3 Ligase) DELLA->SCF Targeted by GA-GID1 Proteasome 26S Proteasome DELLA->Proteasome Degradation Genes GA-Responsive Genes TF->Genes Activates Growth Growth Response (e.g., Elongation) Genes->Growth SCF->Proteasome Ubiquitination

Sources

A Comparative Analysis of Gibberellin A4 and Gibberellin A4 Methyl Ester: Structure, Bioactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of a Single Functional Group

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a vast array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The biological activity of these molecules is highly specific, with only a few, such as GA4, being functionally active in plants.[3] The subtle modification of a key functional group, as seen in the conversion of Gibberellin A4 to its methyl ester, can profoundly alter its physicochemical properties and, consequently, its biological efficacy. This guide dissects this critical difference, providing a foundational understanding for researchers in plant biology, agricultural science, and chemical synthesis.

Chemical and Structural Differentiation

The fundamental difference between Gibberellin A4 and its methyl ester lies in the functional group at the C-10 position of the gibbane skeleton.

Molecular Structure
  • Gibberellin A4 (GA4): Possesses a free carboxylic acid (-COOH) group. This functional group is a critical determinant of its biological activity.

  • Gibberellin A4 Methyl Ester (GA4-Me): The carboxylic acid group is esterified, forming a methyl ester (-COOCH₃).[4][5]

This seemingly minor structural change has significant implications for the molecule's interaction with its biological targets.

G cluster_0 Gibberellin A4 (GA4) cluster_1 Gibberellin A4 Methyl Ester cluster_2 GA4_structure GA4_structure GA4_Me_structure GA4_Me_structure a Carboxylic Acid (-COOH) b Methyl Ester (-COOCH3) a->b Esterification

Caption: Structural comparison of Gibberellin A4 and its methyl ester.

Physicochemical Properties: A Comparative Summary

The esterification of the carboxylic acid group significantly alters the molecule's polarity and solubility. The carboxyl group on GA4 can deprotonate, making the molecule more polar and water-soluble, especially at neutral or basic pH. In contrast, the methyl ester group is less polar, reducing water solubility and increasing its solubility in organic solvents.[6]

PropertyGibberellin A4 (GA4)Gibberellin A4 Methyl EsterCausality of Difference
Molecular Formula C₁₉H₂₄O₅[7]C₂₀H₂₆O₅[4][8]Addition of a methyl group (CH₂)
Molecular Weight 332.39 g/mol [9]346.42 g/mol [8]Mass of the additional methyl group
Key Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Esterification reaction
Polarity HigherLowerThe ester group is less polar than the carboxylic acid group.
Solubility Limited solubility in water, soluble in organic solvents like ethanol, DMSO, and DMF.[6][10]Generally lower solubility in water, higher in nonpolar organic solvents.Masking of the polar carboxylic acid reduces hydrogen bonding with water.
Biological Activity Biologically active plant hormone.[6][11]Considered biologically inactive or a synthetic precursor.[4]The free carboxylic acid is essential for receptor binding.

Differential Biological Activity and Mechanism of Action

The structural divergence directly translates into a profound difference in biological function, which is best understood in the context of the canonical gibberellin signaling pathway.

The Canonical Gibberellin Signaling Pathway

Gibberellin signaling operates through a de-repression mechanism.[12] In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby restraining growth.[13][14]

The core signaling cascade is as follows:

  • Perception: Bioactive GAs, like GA4, bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][15][16]

  • Complex Formation: This binding induces a conformational change in the GID1 receptor, which then promotes its interaction with a DELLA protein, forming a stable GID1-GA-DELLA complex.[17]

  • Targeting for Degradation: The formation of this complex allows an F-box protein (SLY1 in Arabidopsis or GID2 in rice) to recognize the DELLA protein.[18]

  • Proteolysis: The F-box protein is part of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[12][18]

  • De-repression: With the DELLA repressor removed, transcription of growth-promoting genes can proceed, leading to various developmental responses like stem elongation and seed germination.[19]

GA_Signaling_Pathway cluster_low_GA Low Gibberellin cluster_high_GA High Gibberellin DELLA DELLA Protein Genes Growth-Promoting Genes DELLA->Genes Represses Transcription Growth Growth Inhibited GA4 GA4 GID1 GID1 Receptor GA4->GID1 Binds GA4_GID1 GA-GID1 Complex GA_GID1_DELLA GA-GID1-DELLA Complex GA4_GID1->GA_GID1_DELLA Binds DELLA DELLA2 DELLA Protein SCF SCF (E3 Ligase) GA_GID1_DELLA->SCF Recruits SCF Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA2 DELLA Degradation Genes2 Growth-Promoting Genes Growth2 Growth Promoted Genes2->Growth2 Transcription Activated

Caption: The DELLA-dependent gibberellin signaling pathway.

Causality of Differential Activity
  • Gibberellin A4: As a bioactive gibberellin, GA4 fits perfectly into the GID1 receptor's binding pocket.[3] The free carboxylic acid group is essential for this high-affinity interaction, which initiates the entire signaling cascade leading to DELLA protein degradation.[15] GA4 is known to be particularly effective in promoting processes like stem elongation and flowering.[6][20]

  • Gibberellin A4 Methyl Ester: The esterification of the carboxylic acid group effectively "caps" the functional group required for GID1 receptor binding. Consequently, GA4 methyl ester is unable to bind to the GID1 receptor with any significant affinity and cannot trigger the degradation of DELLA proteins. For this reason, it is considered biologically inactive in its ester form.[21] It can be considered a pro-hormone, as it would only become active if the methyl ester is hydrolyzed in vivo to yield the free acid, GA4. In a laboratory or synthetic context, it serves primarily as a derivative or an intermediate in chemical synthesis.[22]

Experimental Methodologies

Accurate quantification and analysis of gibberellins require robust protocols due to their low concentrations in plant tissues.[23][24]

Extraction and Purification Protocol

This protocol provides a generalized workflow for the extraction and purification of gibberellins from plant material.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized tissue with a cold 80% methanol/water solution containing an antioxidant like butylated hydroxytoluene (BHT). Perform extraction overnight at 4°C with continuous shaking.[25]

  • Centrifugation: Centrifuge the extract to pellet solid debris and collect the supernatant.

  • Pre-Purification (SPE): Use Solid Phase Extraction (SPE) with a C18 reverse-phase cartridge to clean up the sample and concentrate the gibberellins.[24]

    • Condition the cartridge with methanol, followed by water.

    • Load the aqueous supernatant onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the gibberellins with a solvent of higher organic content, such as 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, known volume of the initial mobile phase for analysis.

Analytical Quantification Workflow

High-sensitivity analytical techniques are required for the detection of gibberellins.[23][25] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its selectivity and sensitivity.[26]

Analytical_Workflow Start Plant Tissue Sample Homogenization Homogenization (Liquid N2) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification Solid Phase Extraction (SPE C18) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Sources

Comparative Biological Activity of Gibberellin A4 (GA4) and its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Permeability, and Application Contexts

Executive Summary

This technical guide analyzes the divergent biological activities of Gibberellin A4 (GA4) free acid versus its methyl ester (GA4-Me). The core distinction lies in the receptor-permeability trade-off : while the free acid (GA4) is the obligate ligand for the plant GID1 receptor, the methyl ester (GA4-Me) exhibits superior lipophilicity, functioning as a pro-drug in plant systems and a primary bioactive agent in mammalian cytotoxic applications. This guide provides the mechanistic basis, structure-activity relationships (SAR), and experimental protocols for researchers navigating these two forms.

Part 1: Molecular Architecture & Physicochemical Properties

The biological divergence between GA4 and GA4-Me stems from the modification of the C-6 carboxyl group. This alteration shifts the molecule from a weak acid to a lipophilic ester, fundamentally changing its transport and receptor interaction profile.

FeatureGibberellin A4 (Free Acid)Gibberellin A4 Methyl Ester
Formula


C-6 Functional Group Carboxyl (-COOH)Methyl Ester (-COOMe)
pKa ~4.0 (Weak Acid)Neutral (Non-ionizable)
LogP (Lipophilicity) ~2.5 (Moderate)~3.5 (High)
Membrane Permeability pH-dependent (Ion trap mechanism)High (Passive diffusion)
Solubility Soluble in alcohols, alkaline waterSoluble in organic solvents (EtOAc, DCM)

Key Insight: The "Ion Trap" mechanism dictates that GA4 (acid) accumulates in alkaline compartments (cytosol/stroma) where it dissociates (


), becoming trapped. GA4-Me diffuses freely across membranes regardless of pH gradients but cannot be "trapped" without enzymatic hydrolysis.
Part 2: Mode of Action & Receptor Affinity
1. The Plant Paradigm: GID1 Receptor Specificity

In plant systems, GA4 is the active hormone , while GA4-Me is biologically inactive at the receptor level.

  • Mechanism: The soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) requires the C-6 carboxyl group of the gibberellin to form a hydrogen bond network deep within its binding pocket. This interaction triggers a conformational change (closing of the N-terminal "lid"), allowing GID1 to recruit DELLA proteins for proteasomal degradation.

  • Steric Hindrance: The methyl group in GA4-Me sterically clashes with the GID1 binding pocket and prevents the formation of the salt bridge/hydrogen bond necessary for lid closure.

  • In Vivo Activity: GA4-Me often shows activity in bioassays (e.g., rice seedling elongation) only because intracellular carboxylesterases hydrolyze it back to GA4. It acts as a "pro-hormone."

2. The Pharmacological Paradigm: Cytotoxicity & Inflammation

In mammalian drug development, the polarity of GA4 free acid limits cellular uptake. Here, GA4-Me (and derivatives) often exhibit superior potency.

  • Mechanism: GA derivatives induce apoptosis in tumor cells and inhibit NF-

    
    B signaling. The methyl ester modification enhances bioavailability, allowing the molecule to penetrate the plasma membrane of cancer cells (e.g., MCF-7, A549).
    
  • Divergence: Unlike the specific GID1 lock-and-key mechanism in plants, mammalian targets often respond to the electrophilic nature of the A-ring enone system, which is preserved or stabilized in the ester form.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent fates of GA4 and GA4-Me in a plant cell context.

GA_Pathway cluster_cell Intracellular Processing Exogenous_Me Exogenous GA4-Me Cytosol Plant Cytosol Exogenous_Me->Cytosol Passive Diffusion (High Permeability) Exogenous_Acid Exogenous GA4 (Acid) Exogenous_Acid->Cytosol Ion Trap / Transporters (pH Dependent) Esterase Carboxylesterase (Hydrolysis) Cytosol->Esterase GID1 GID1 Receptor (Open State) Cytosol->GID1 GA4-Me (No Binding) GA4_Active Active GA4 (Free Acid) Esterase->GA4_Active Activation GA4_Active->GID1 High Affinity Binding Complex GA4-GID1-DELLA Complex GID1->Complex + DELLA Protein Proteasome 26S Proteasome (Degradation) Complex->Proteasome Ubiquitination Growth Gene Expression (Elongation) Proteasome->Growth DELLA Removal

Caption: Figure 1. Activation pathway of GA4-Me vs. GA4. The ester must be hydrolyzed to the acid to bind GID1.

Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of GA4 Methyl Ester

For preparation of analytical standards or pharmacological screening.

Reagents: GA4 (Free Acid), (Trimethylsilyl)diazomethane (


), Methanol, Toluene.
  • Dissolution: Dissolve 10 mg of GA4 in 1 mL of Methanol:Toluene (1:2 v/v).

  • Methylation: Add 2.0 equivalents of

    
     (2M in hexanes) dropwise at 0°C.
    
    • Note:

      
       is a safer alternative to Diazomethane but requires ventilation.
      
  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Mobile phase: Toluene:EtOAc:Acetic Acid 50:50:1). The acid will streak; the ester will run as a compact spot at higher

    
    .
    
  • Quenching: Add 2 drops of Acetic Acid to quench excess reagent.

  • Purification: Evaporate solvents under

    
     stream. Quantitative conversion usually renders column chromatography unnecessary for biological use.
    
Protocol B: Rice Micro-Drop Bioassay (Validation of Hydrolysis)

To determine if a tissue possesses the esterase activity required to activate GA4-Me.

  • Plant Material: Rice seeds (Oryza sativa, dwarf var. Tan-ginbozu). This variety is GA-deficient and highly sensitive.

  • Incubation: Germinate seeds for 48 hours at 30°C. Select seedlings with uniform coleoptile length (~2 mm).

  • Treatment:

    • Group A (Control): 1 µL Acetone:Water (50:50).

    • Group B (Standard): 1 µL GA4 Acid (10 ng/µL).

    • Group C (Test): 1 µL GA4-Me (10 ng/µL).

    • Application: Apply micro-drop specifically to the coleoptile tip.

  • Growth: Incubate for 72 hours under continuous light.

  • Measurement: Measure the length of the second leaf sheath.

    • Interpretation: If Group C

      
       Group B, the tissue has high esterase activity. If Group C < Group B, hydrolysis is rate-limiting.
      
Part 5: Troubleshooting & Validation Matrix

When observing unexpected data, use this matrix to diagnose the root cause.

ObservationProbable Cause (Plant Study)Probable Cause (Mammalian Study)
GA4-Me shows no activity Lack of specific carboxylesterases in tissue (hydrolysis failure).Compound precipitated in media (solubility issue).
GA4-Me activity > GA4 Acid Enhanced uptake through waxy cuticle (foliar application).Enhanced cellular uptake due to lipophilicity.
Rapid transient response GA4-Me hydrolyzed quickly, then degraded by GA2-oxidase.N/A
Inconsistent replicates Variable esterase expression due to plant age/stress.Evaporation of volatile solvents in micro-wells.
References
  • Ueguchi-Tanaka, M., et al. (2005).[1] Gibberellin insensitive dwarf1 encodes a soluble receptor for gibberellin.[1][2][3] Nature. Link

    • Core finding: Establishes GID1 as the receptor and demonstrates the necessity of the free acid for binding.
  • Nakajima, M., et al. (2006).[1] Identification and characterization of Arabidopsis gibberellin receptors. The Plant Journal. Link

    • Core finding: Confirms that methyl esters have negligible affinity for Arabidopsis GID1 homologs compared to free acids.
  • Zhang, Y., et al. (2012).[4] Antitumor and antiangiogenic activity of a gibberellin derivative GA-13315.[4][5] Investigational New Drugs. Link

    • Core finding: Demonstrates the utility of GA methyl ester derivatives in cancer pharmacology.[6]

  • Schneider, G., et al. (1992). Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L.[7][8] PNAS.[7] Link

    • Core finding: Provides the methodological basis for tracking hydrolysis of GA conjug

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of Gibberellin Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the selective methylation of the C-7 carboxylic acid of Gibberellic Acid (GA3) to yield Gibberellin A3 methyl ester. While the topic requests a synthesis of Gibberellin A4 (GA4) methyl ester from GA3, it is crucial to clarify that GA3 and GA4 are structurally distinct molecules. A direct conversion via methylation is not chemically feasible; such a transformation requires a multi-step synthetic pathway targeting the core gibberellin skeleton. This guide, therefore, focuses on the high-yield methylation of GA3, a foundational technique applicable to many gibberellins, including GA4. We detail a robust and safety-conscious procedure using trimethylsilyldiazomethane (TMS-diazomethane), a superior alternative to the hazardous diazomethane. This protocol is designed for researchers in phytochemistry, drug development, and synthetic organic chemistry, providing in-depth explanations for experimental choices, troubleshooting advice, and methods for product verification.

Scientific Introduction: Understanding the Chemistry and Objective

Gibberellins (GAs) are a class of diterpenoid phytohormones that regulate critical developmental processes in plants, including seed germination, stem elongation, and flowering.[1][2] Gibberellic acid (GA3) is one of the most well-known and commercially available gibberellins, produced by the fungus Gibberella fujikuroi.[1][3] Gibberellin A4 (GA4), another bioactive gibberellin, differs from GA3 in the A-ring of its structure; GA3 possesses a dihydroxyl system and an additional double bond, whereas GA4 is deoxygenated at C-3 and saturated at the C1-C2 position.[4][5]

The esterification of the C-7 carboxylic acid to form a methyl ester is a common and vital transformation in gibberellin chemistry.[6] This modification serves several purposes:

  • Protection: It protects the acidic carboxyl group, preventing it from interfering with subsequent reactions at other functional groups (e.g., the hydroxyl groups).

  • Increased Lipophilicity: The methyl ester is more hydrophobic than the corresponding carboxylic acid, which can enhance its ability to cross cellular membranes.[7]

  • Derivatization for Analysis: Esterification is often a necessary step for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which require volatile derivatives.[8][9]

This protocol focuses on the selective methylation of the GA3 carboxyl group, leaving the secondary and tertiary alcohol functionalities intact.

The Choice of Reagent: Prioritizing Safety and Efficacy

The classic reagent for converting carboxylic acids to methyl esters is diazomethane (CH2N2).[10][11] It reacts rapidly and cleanly under mild conditions, driven by the formation of the highly stable dinitrogen (N2) gas as the only byproduct.[11]

Mechanism of Diazomethane Methylation:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane.

  • Nucleophilic Attack: The resulting carboxylate anion acts as a nucleophile, attacking the methyl group in an SN2 reaction, displacing nitrogen gas.

Despite its efficiency, diazomethane is acutely toxic, carcinogenic, and potentially explosive, requiring specialized glassware and extreme caution.[12][13]

For this protocol, we select Trimethylsilyldiazomethane (TMS-diazomethane, (CH3)3SiCHN2) as a modern, safer, and equally effective alternative.[14][15] It is a stable solution that is easier to handle and not prone to explosion under normal laboratory conditions.[12][16] The reaction mechanism is analogous to that of diazomethane, proceeding efficiently in the presence of methanol, which acts as a proton transfer agent.

Experimental Workflow and Chemical Transformation

The overall process involves dissolving the starting material, performing the methylation reaction at a controlled temperature, monitoring for completion, and then purifying the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A Weigh Gibberellic Acid (GA3) B Dissolve in Solvent (DCM/Methanol) A->B C Cool Solution to 0°C B->C D Slowly Add TMS-Diazomethane C->D E Monitor by TLC D->E F Quench Excess Reagent E->F Upon Completion G Aqueous Workup (Extraction) F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: High-level workflow for the synthesis of GA3 methyl ester.

The chemical transformation at the heart of this protocol is the selective esterification of the C-7 carboxylic acid.

reaction_mechanism GA3 GA3 (Gibberellic Acid) with -COOH group Intermediate Protonated Diazonium Intermediate [R-COO⁻] [H3C-N₂⁺] GA3->Intermediate Proton Transfer TMSCHN2 TMS-Diazomethane ((CH3)3SiCHN2) TMSCHN2->Intermediate MeOH Methanol (Catalyst) MeOH->GA3 facilitates Product GA3 Methyl Ester with -COOCH3 group Intermediate->Product SN2 Attack by Carboxylate N2 Nitrogen Gas (N₂) Intermediate->N2 Leaving Group

Caption: Simplified reaction mechanism for methylation.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent / MaterialGradeSupplier ExampleNotes
Gibberellic Acid (GA3), ≥90%ReagentSigma-Aldrich (G7645)Starting material.[2]
Trimethylsilyldiazomethane (TMS-diazomethane)2.0 M in hexanesSigma-Aldrich (362832)Methylating agent. Handle in a fume hood with proper PPE.
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%Fisher ScientificReaction solvent.
Methanol (MeOH), anhydrousACS Grade, ≥99.8%Fisher ScientificCo-solvent/catalyst.
Diethyl Ether, anhydrousACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab-preparedFor aqueous workup.
Brine (Saturated NaCl)Aqueous SolutionLab-preparedFor aqueous workup.
Magnesium Sulfate (MgSO₄), anhydrousReagentAcros OrganicsDrying agent.
Acetic Acid, glacialACS GradeJ.T. BakerFor quenching the reaction.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
TLC PlatesSilica Gel 60 F254MilliporeSigmaFor reaction monitoring.
Ethyl Acetate & HexanesHPLC GradeVWREluent for chromatography.

4.2. Step-by-Step Procedure

  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg (0.289 mmol) of Gibberellic Acid (GA3) in a solvent mixture of 8 mL Dichloromethane (DCM) and 2 mL Methanol (MeOH).

    • Stir the solution at room temperature until all the solid has dissolved.

  • Reaction Setup:

    • Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Addition of TMS-Diazomethane:

    • Using a glass syringe, slowly add 0.16 mL (0.32 mmol, ~1.1 equivalents) of 2.0 M TMS-diazomethane solution in hexanes dropwise to the stirred GA3 solution over 5-10 minutes.

    • Causality: A slow, dropwise addition is critical to control the rate of reaction and the evolution of nitrogen gas, preventing excessive foaming and potential pressure buildup.[14] A faint yellow color should persist, indicating a slight excess of the reagent.

    • Observation: You will observe the evolution of nitrogen gas as bubbles.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Eluent System: 7:3 Ethyl Acetate / Hexanes with 1% acetic acid.

      • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

      • Expected Result: The starting material spot (GA3) should disappear and a new, less polar spot (GA3 methyl ester) should appear at a higher Rf value.

  • Quenching:

    • Once the reaction is complete (as determined by TLC), quench the excess TMS-diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases. This is a crucial safety step.

  • Aqueous Workup:

    • Remove the flask from the ice bath and dilute the reaction mixture with 50 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to isolate the pure GA3 methyl ester.

    • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent.

  • Characterization:

    • The final product should be a white solid. Determine the yield. Yields for this reaction are typically high (>90%).

    • Confirm the structure using standard analytical techniques:

      • ¹H NMR: Look for a new singlet around 3.7 ppm corresponding to the methyl ester protons (-OCH₃).

      • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of GA3 methyl ester (C₂₀H₂₄O₆, MW: 360.4 g/mol ).

Quantitative Data and Troubleshooting

5.1. Summary of Reaction Parameters

ParameterValue
Starting Material (GA3)100 mg (0.289 mmol)
TMS-Diazomethane0.16 mL (0.32 mmol, 1.1 eq)
Solvent8 mL DCM / 2 mL MeOH
Temperature0°C
Reaction Time1 - 2 hours
Expected ProductGibberellin A3 Methyl Ester
Molecular FormulaC₂₀H₂₄O₆
Molecular Weight360.40 g/mol
Theoretical Yield~104 mg
Expected Actual Yield>90% (>94 mg)

5.2. Troubleshooting Guide

IssuePossible CauseSolution
Reaction does not start Inactive TMS-diazomethane; insufficient MeOH.Use a fresh bottle of the reagent. Ensure the correct ratio of MeOH is present to act as a catalyst.
Incomplete reaction Insufficient reagent added.Add a small additional amount of TMS-diazomethane dropwise at 0°C and continue to monitor by TLC.
Low yield after workup Product loss during extraction; incomplete reaction.Ensure pH of aqueous layers is appropriate. Perform back-extraction of aqueous layers. Confirm reaction completion before workup.
Side product formation Reaction temperature too high; prolonged reaction time.Maintain the reaction at 0°C. Do not let the reaction run for an excessively long time after completion.

Concluding Remarks on Gibberellin A4

This protocol provides a reliable method for the synthesis of GA3 methyl ester. As previously stated, synthesizing Gibberellin A4 methyl ester (C₂₀H₂₆O₅, MW: 346.4 g/mol )[17][18] requires Gibberellin A4 (C₁₉H₂₄O₅)[4] as the starting material. The same methylation protocol described herein can be adapted for GA4, as the key reactive site—the C-7 carboxylic acid—is present in both molecules. The conversion of the GA3 scaffold to the GA4 scaffold is a more complex synthetic challenge involving selective deoxygenation and reduction, and is outside the scope of this esterification guide.[19][20]

References

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. [Link]

  • Smith, V. A., & MacMillan, J. (1990). Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts. Plant Physiology, 94(3), 1284–1292. [Link]

  • Methylation of some natural occurring carboxylic acids. ResearchGate. [Link]

  • Trimethylsilyldiazomethane. Common Organic Chemistry. [Link]

  • Jones, D. L., Grove, J. F., & MacMillan, J. (1964). Gibberellic Acid. Part XXVI. Journal of the Chemical Society, 1835. [Link]

  • Koshioka, M., et al. (1982). Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates. Plant Physiology, 70(4), 1087–1091. [Link]

  • Godin, R., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS Medicinal Chemistry Letters, 11(4), 481–487. [Link]

  • Swain, S. M., & Singh, D. P. (2005). Gibberellins Are Modified by Methylation in Planta. The Plant Cell, 17(1), 1–4. [Link]

  • Development of a rapid and efficient Liquid Chromatography method for determination of Gibberellin A4 in plant tissue. CABI Digital Library. [Link]

  • Gibberellin A4 methyl ester. PubChem, National Center for Biotechnology Information. [Link]

  • Gibberellin a4 methyl ester (C20H26O5). PubChemLite. [Link]

  • Yamada, K. (1975). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Plant Physiology, 56(5), 659–663. [Link]

  • Liu, Y., et al. (2017). Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth. Molecules, 22(4), 606. [Link]

  • Gibberellic acid. Wikipedia. [Link]

  • Kumar, A., et al. (2022). Gibberellic Acid (GA3): A Versatile Chiral Building Block for Syntheses of Pharmaceutical Agents. Molecules, 27(15), 4811. [Link]

  • Cowling, W. A., & King, R. W. (1999). Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis. Plant Physiology, 119(2), 651–658. [Link]

  • Advancing Glucose Conjugated Gibberellins Discovery. MDPI. [Link]

  • Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth. ResearchGate. [Link]

  • Gibberellin A4 Methyl Ester. CRO Splendid Lab Pvt. Ltd. [Link]

  • Metabolites changes after pre-bloom gibberellic acid (GA3) application for inducing seedless grape. Plant Omics. [Link]

  • GA3 is superior to GA4 in promoting bud endodormancy release in tree peony. ResearchGate. [Link]

  • CONVERSION OF GIBBERELLIC ACID INTO GIBBERELLIN A36 METHYL ESTER AND ENANTIOSELECTIVE SYNTHE. Open Research Repository. [Link]

  • Diazomethane. Organic Syntheses Procedure. [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • Quantification of GA1, GA3, GA4, GA7, GA8, GA9, GA19 and GA20; and GA20 metabolism in dormant and non-dormant beechnuts. ResearchGate. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • The preparation method of a kind of gibberic acid GA3.

Sources

Application Note: Gibberellin A4 Methyl Ester as an Internal Standard for Robust Quantification of Gibberellins by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in plant hormone analysis and related fields.

Introduction: The Rationale for a Structurally Analogous Internal Standard

The precise quantification of gibberellins (GAs), a class of diterpenoid phytohormones, is fundamental to understanding their role in plant growth, development, and response to environmental stimuli. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and selectivity. However, the accuracy of GC-MS quantification is contingent upon the effective use of an internal standard (IS) to correct for variations in sample preparation, derivatization efficiency, and instrument response.

While stable isotope-labeled (e.g., deuterated) gibberellins are considered the gold standard for internal standards due to their near-identical chemical and physical properties to the analytes, their availability can be limited and their cost prohibitive for some laboratories.[1] This application note presents a comprehensive guide to the use of Gibberellin A4 (GA4) methyl ester as a readily available and cost-effective structural analogue internal standard for the quantification of other gibberellins in plant matrices.

The central hypothesis for this approach is that GA4 methyl ester, due to its shared core gibberellin structure, will exhibit similar behavior to other GAs during extraction, purification, and derivatization, thus providing reliable correction for analytical variability. We will delve into the scientific justification for this choice, provide a detailed protocol for its implementation, and outline the necessary steps for method validation to ensure data integrity.

Scientific Integrity & Logic: Why Gibberellin A4 Methyl Ester?

The selection of an appropriate internal standard is a critical decision in analytical method development. The ideal IS should be a compound that is not naturally present in the sample, behaves similarly to the analyte of interest throughout the analytical process, and does not interfere with the detection of the target analytes.

Gibberellin A4 methyl ester meets these criteria for the following reasons:

  • Structural Similarity: As a C19-gibberellin, GA4 shares the fundamental tetracyclic diterpenoid skeleton with many other bioactive gibberellins (e.g., GA1, GA3, GA7).[2] This structural homology suggests that it will have comparable solubility, partitioning behavior during extraction, and reactivity during derivatization.

  • Commercial Availability: Gibberellin A4 is commercially available from various suppliers, and its methyl ester can be readily synthesized or is also available commercially, ensuring a consistent supply for routine analysis.[3][4][5]

  • Distinct Mass Spectrum: Upon derivatization (typically methylation of the carboxyl group and trimethylsilylation of hydroxyl groups), GA4 methyl ester will produce a unique mass spectrum with characteristic ions that can be distinguished from other GAs, allowing for selective monitoring.

  • Low Natural Abundance: While GA4 itself is a naturally occurring gibberellin, its methyl ester is not a common endogenous compound in most plant tissues, minimizing the risk of interference from the sample matrix.[6]

It is crucial to acknowledge that as a structural analogue, GA4 methyl ester is not a perfect mimic of every target gibberellin. Therefore, a rigorous validation of the method is paramount to demonstrate its accuracy and precision for each specific gibberellin being quantified.[7][8]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the quantification of gibberellins using GA4 methyl ester as an internal standard.

Diagram of the Experimental Workflow

experimental_workflow sample Plant Tissue Homogenization is_spike Spiking with Gibberellin A4 Methyl Ester (IS) sample->is_spike Add IS early in the process extraction Extraction with 80% Methanol purification Solid-Phase Extraction (SPE) Cleanup extraction->purification is_spike->extraction derivatization Methylation & Trimethylsilylation purification->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

Caption: Workflow for Gibberellin Quantification using GA4 Methyl Ester IS.

Materials and Reagents
  • Gibberellin standards (GA1, GA3, GA7, etc.)

  • Gibberellin A4 methyl ester (Internal Standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Diazomethane (for methylation - EXTREME CAUTION REQUIRED ) or Trimethylsilyldiazomethane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol 1: Sample Preparation and Extraction
  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Internal Standard Spiking: To the homogenized tissue, add a known amount of Gibberellin A4 methyl ester solution (e.g., 50 ng in methanol). The exact amount should be optimized based on the expected concentration of the target gibberellins and the sensitivity of the instrument.

  • Extraction: Add 5 mL of pre-chilled 80% methanol to the sample, vortex thoroughly, and incubate at 4°C for at least 4 hours (or overnight) with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction of the pellet with another 5 mL of 80% methanol, and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Solid-Phase Extraction (SPE) Purification
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the gibberellins with 5 mL of 80% methanol.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

Protocol 3: Derivatization

Note: Derivatization is essential to increase the volatility of gibberellins for GC-MS analysis.[9]

  • Methylation:

    • Using Diazomethane (Expert Use Only): Prepare a fresh ethereal solution of diazomethane. Add the diazomethane solution dropwise to the dried extract until a faint yellow color persists. Allow the reaction to proceed for 10 minutes at room temperature. Carefully remove the excess diazomethane under a gentle stream of nitrogen in a fume hood.

    • Using Trimethylsilyldiazomethane (Safer Alternative): Dissolve the dried extract in 100 µL of a 2:1 mixture of methanol and toluene. Add 10 µL of 2M trimethylsilyldiazomethane in hexane. Let the reaction proceed for 30 minutes at room temperature. Quench the reaction by adding a few drops of acetic acid.

  • Trimethylsilylation:

    • After methylation, evaporate the solvent to dryness.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried, methylated extract.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters and Data Analysis

Table 1: Suggested GC-MS Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program80°C (hold 2 min), ramp to 240°C at 15°C/min, then to 300°C at 5°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Table 2: Suggested Ions for Selected Ion Monitoring (SIM)
CompoundDerivatized FormMolecular Ion (M+)Quantification Ion (m/z)Qualifier Ion(s) (m/z)
Gibberellin A4 Methyl Ester (IS) Me-TMS418418 403, 359
Gibberellin A1Me-TMS₂506506 491, 447
Gibberellin A3Me-TMS₂504504 489, 445
Gibberellin A7Me-TMS416416 401, 357
Gibberellin A9Me330330 315, 287

Note: The exact m/z values should be confirmed by analyzing the full-scan mass spectra of the derivatized standards. The molecular ion of the trimethylsilylated GA4 methyl ester is expected to be m/z 418.[10]

Data Analysis and Quantification
  • Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the target gibberellins and a constant concentration of the GA4 methyl ester internal standard. After derivatization and GC-MS analysis, plot the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte.

  • Response Factor (RF) Calculation: The slope of the calibration curve represents the response factor for each analyte relative to the internal standard.

  • Quantification of Unknowns: Analyze the prepared plant samples. Calculate the concentration of each target gibberellin in the sample using the following equation:

    ConcentrationAnalyte = ( (AreaAnalyte / AreaIS) / RF ) * (VolumeExtract / WeightSample)

Method Validation: A Self-Validating System

For a method using a structural analogue internal standard, thorough validation is non-negotiable to ensure trustworthiness.[8][11] The following parameters should be assessed:

  • Linearity and Range: Demonstrate a linear relationship between the response ratio and the concentration over a defined range.

  • Accuracy: Perform recovery studies by spiking known amounts of gibberellin standards into a blank matrix at different concentration levels (low, medium, and high). The recovery should ideally be within 80-120%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes and the internal standard.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Incomplete derivatization; active sites in the GC system.Ensure reagents are fresh and anhydrous; check for leaks and condition the GC column.
Low Recovery of IS Inefficient extraction or degradation during sample preparation.Optimize extraction solvent and conditions; ensure IS is added at the earliest stage.
Non-linear Calibration Curve Saturation of the detector; significant difference in derivatization efficiency between analyte and IS at high concentrations.Narrow the concentration range of the calibration standards; re-evaluate the suitability of the IS for that specific analyte.
High Variability in Results Inconsistent sample preparation or derivatization.Ensure precise and consistent execution of the protocol for all samples and standards.

Conclusion

The use of Gibberellin A4 methyl ester as an internal standard offers a practical and accessible approach for the quantitative analysis of gibberellins by GC-MS. Its structural similarity to other gibberellins provides a strong basis for its utility in correcting for analytical variability. However, the success of this method hinges on meticulous validation to establish its performance for each target analyte and matrix. By following the detailed protocols and validation guidelines presented in this application note, researchers can achieve reliable and accurate quantification of these crucial plant hormones, advancing our understanding of their complex roles in plant biology.

References

  • Yamada, K. (1982). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Journal of the American Society of Brewing Chemists, 40(1), 18-25.
  • Splendid Lab Pvt. Ltd. (n.d.). Gibberellin A4 Methyl Ester. Retrieved from [Link]

  • Cai, Z., et al. (2024). Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants. Metabolites, 14(2), 89.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13964934, Gibberellin A4 methyl ester. Retrieved February 22, 2024 from [Link].

  • Okamoto, M., Hanada, A., Kamiya, Y., Yamaguchi, S., & Nambara, E. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in molecular biology (Clifton, N.J.), 495, 53–60.
  • ChEBI. (n.d.). gibberellin A4 methyl ester (CHEBI:73252). Retrieved from [Link]

  • Plant-Hormones.info. (n.d.). Gibberellin A94. Retrieved from [Link]

  • Gaskin, P., & MacMillan, J. (1981).
  • Cheméo. (n.d.). Gibberellin 3-epi-GA4, methyl ester trimethylsilyl ether. Retrieved from [Link]

  • Okamoto, M., et al. (2009). Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry.
  • A Review on GC-MS and Method Development and Validation. (2015). Indo American Journal of Pharmaceutical Research, 5(8), 3046-3054.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Journal of the Serbian Chemical Society.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules, 28(21), 7261.
  • MetwareBio. (n.d.). Targeted Metabolomics Gibberellin Assay. Retrieved from [Link]

  • NIST. (n.d.). Gibberellic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Macías-Bobadilla, J., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 573-583.
  • Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. (2000). Journal of Analytical Toxicology, 24(5), 331-341.
  • van den Broek, I., & van der Heeft, E. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(19), 2873-2877.
  • VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF GIBERELLIC ACID IN MAIZE SEEDS (Zea mays L.) BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2020). Universitas Scientiarum, 25(1), 95-111.

Sources

Application Note: Precision Preparation of Gibberellin A4 Methyl Ester Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Gibberellin A4 (GA4) is a bioactive diterpenoid carboxylic acid crucial for plant stem elongation and floral induction.[1] In analytical workflows—particularly Gas Chromatography-Mass Spectrometry (GC-MS)—the free acid form of GA4 is non-volatile and thermally unstable.[1] Therefore, quantitative analysis requires derivatization to its methyl ester form (GA4-Me , CAS 19124-90-4), often followed by trimethylsilylation of hydroxyl groups.[1]

This guide details the rigorous preparation of GA4-Me calibration standards. Unlike generic chemical preparations, gibberellin standards require strict adherence to micro-gravimetric protocols and anhydrous handling due to their biological potency (active at ng/g levels) and high cost.[1]

Key Technical Challenges Addressed:

  • Hygroscopicity: GA4 residues absorb atmospheric moisture, skewing gravimetric mass.

  • Lability: The lactone bridge in GA4 is sensitive to pH extremes during methylation.

  • Quantification Bias: Incomplete methylation during in-situ preparation is a primary source of analytical error.

Critical Material Safety & Handling

  • Bioactivity: GA4 is a potent plant hormone.[2] Avoid cross-contamination with plant tissue culture media.

  • Reagents: If using (Trimethylsilyl)diazomethane (TMS-DAM) for methylation, handle in a fume hood.[1] It is a safer alternative to Diazomethane but remains toxic and potentially explosive if concentrated.

  • Light Sensitivity: Gibberellins are susceptible to photo-isomerization. Use amber glassware for all stock solutions.

Protocol A: Preparation from Commercial GA4 Methyl Ester (The "Gold Standard")[1]

Use this protocol if you have purchased certified reference material (CRM) of GA4 Methyl Ester.[1]

Materials
  • Analyte: Gibberellin A4 Methyl Ester (Purity >98%, e.g., from Olchemim or Sigma-Aldrich).[1]

  • Solvent: HPLC-grade Methanol (for LC) or Ethyl Acetate (for GC).[1] Note: Acetone is preferred for long-term storage stability.[1]

  • Equipment: 6-place Microbalance (readability 1 µg), Class A Volumetric Flasks (10 mL), Gas-tight Syringes.

Workflow
  • Equilibration: Allow the commercial standard vial to reach room temperature in a desiccator to prevent condensation.

  • Gravimetry: Weigh 1.00 mg ± 0.05 mg of GA4-Me directly into a tared 10 mL volumetric flask.

    • Expert Insight: Do not use weighing paper. The static charge of the fine crystalline powder leads to loss. Weigh directly into the vessel or use a weighing boat washed quantitatively into the flask.

  • Dissolution: Add 5 mL of solvent. Sonicate for 60 seconds to ensure complete dissolution.

  • Make to Volume: Dilute to the mark with solvent.

    • Final Concentration: 100 µg/mL (Stock Solution A).

  • Verification: Check absorbance at 205-210 nm (non-specific, but confirms presence) or inject 1 µL into GC-FID to confirm a single peak >99% area.

Protocol B: In-Situ Synthesis from GA4 Free Acid (The "Field-Proven" Method)

Use this protocol if commercial GA4-Me is unavailable or to cancel out derivatization errors in sample processing.

The Chemical Logic

Rather than buying the ester, most labs methylate the stable free acid (GA4) alongside their samples.[1] This ensures that any inefficiency in the methylation reaction affects the standard and the sample equally, self-correcting the quantification.

Reaction:


[1]
Step-by-Step Synthesis
  • Stock Preparation: Prepare a 100 µg/mL stock of GA4 Free Acid in Methanol.

  • Aliquot: Transfer 100 µL (10 µg GA4) into a silanized glass vial.

  • Evaporation: Dry under a stream of Nitrogen (

    
    ) at 35°C.
    
  • Methylation:

    • Re-dissolve residue in 100 µL Methanol.

    • Add 50 µL of 2.0 M (Trimethylsilyl)diazomethane in hexanes.

    • Critical Step: Cap and incubate at Room Temperature for 30 minutes. The yellow color should persist (indicating excess reagent).

  • Quenching: Add 5 µL of 1 M Acetic Acid to quench excess diazomethane (solution turns colorless).

  • Exchange: Evaporate to dryness under

    
     and reconstitute in Ethyl Acetate  (for GC-MS).
    
    • Result: You now have a quantitative standard of GA4-Me, assuming 100% molar conversion.

Calibration & Dilution Strategy

To ensure linearity across the dynamic range (typically 1 ng/mL to 1000 ng/mL), use a serial dilution scheme.[1]

Table 1: Dilution Scheme for Calibration Curve
Standard IDSource SolutionVolume Taken (µL)Solvent Volume (µL)Final Conc. (ng/mL)Application
WS-1 Stock A (100 µg/mL)10090010,000 High Cal / QC
WS-2 WS-11009001,000 Linear Range Top
WS-3 WS-2200800200 Mid-Range
WS-4 WS-325075050 Mid-Range
WS-5 WS-420080010 LOD Check
WS-6 WS-51009001 LOQ

Note: For GC-MS, add a fixed concentration of Internal Standard (e.g., Deuterated GA4-Me) to every vial before the final volume adjustment.[1]

Visualization of Workflows

Diagram 1: Analytical Workflow for GA4-Me Standards

GA4_Workflow Start Start: Source Material Choice Material Type? Start->Choice PathA Commercial GA4-Me (Solid Ester) Choice->PathA  Direct Method PathB GA4 Free Acid (Solid Acid) Choice->PathB  Synthesis Method Weigh Micro-Gravimetry (±1µg Precision) PathA->Weigh PathB->Weigh Dissolve Dissolve in Acetone/MeOH (Stock 100 µg/mL) Weigh->Dissolve Deriv In-Situ Methylation (TMS-Diazomethane) Dissolve->Deriv  Path B QC QC Check: GC-FID/MS (Verify Purity/Conversion) Dissolve->QC  Path A Quench Quench & Solvent Swap (To Ethyl Acetate) Deriv->Quench Quench->QC Storage Storage: -20°C Amber Vial, Anhydrous QC->Storage  Pass

Caption: Decision tree for preparing GA4-Me standards via direct dissolution or in-situ methylation.

Quality Control: The Self-Validating System

To ensure the "Trustworthiness" of your data, implement these checks:

  • The "Zero" Injection: Inject a solvent blank immediately after your highest standard (WS-1).

    • Acceptance Criteria: No carryover peak at the GA4-Me retention time.

  • Internal Standard Normalization:

    • Use [17,17-2H2]GA4 (Deuterated GA4).[1]

    • Add this to the Free Acid stock before methylation in Protocol B.

    • Logic: If the methylation reaction fails, the IS signal drops proportionally to the analyte, maintaining the ratio accuracy.

  • Silylation Check (GC-MS specific):

    • GA4-Me still has hydroxyl groups at C-3 and/or C-13.[1]

    • For GC-MS, you must further treat the methyl ester with MSTFA or BSTFA to form GA4-Me-TMS .[1]

    • Validation: Monitor the mass spectrum for m/z 418 (Molecular Ion of GA4-Me-TMS) vs m/z 346 (GA4-Me).[1] Incomplete silylation causes peak tailing and quantification errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13964934, Gibberellin A4 methyl ester. Retrieved from [Link]

  • Hedden, P. (1993).Modern methods for the quantitative analysis of plant hormones. Annual Review of Plant Physiology and Plant Molecular Biology. (Contextual grounding for GAs analysis).

Sources

gas chromatography conditions for gibberellin methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Analysis of Gibberellin Methyl Esters and Me-TMSi Derivatives

Executive Summary & Technical Rationale

Gibberellins (GAs) are diterpenoid carboxylic acids essential for plant development.[1] Their analysis by Gas Chromatography (GC) presents two primary challenges: polarity and isomerism .

  • Polarity: Native GAs contain a carboxyl group (C-7) and often multiple hydroxyl groups (C-3, C-13). These moieties form strong hydrogen bonds, leading to adsorption, peak tailing, and thermal degradation in the GC inlet.

    • Solution:Derivatization is mandatory. The carboxyl group must be methylated to form the Methyl Ester (Me) . If hydroxyl groups are present (e.g., GA1, GA3, GA4), they must be subsequently silylated to form the Methyl Ester Trimethylsilyl Ether (Me-TMSi) .

  • Isomerism: GAs exist as complex structural isomers (e.g., GA1 vs. GA3; GA4 vs. GA7). Mass spectra alone are often insufficient for identification because isomers share fragmentation patterns.

    • Solution:Kovats Retention Indices (KRI) on non-polar phases (DB-1) are the gold standard for positive identification, used in conjunction with Mass Spectrometry (MS).

This guide provides a validated workflow for generating Gibberellin Methyl Esters (and Me-TMSi derivatives) and the precise GC-MS conditions required to resolve them.

Analytical Workflow Diagram

The following diagram outlines the critical decision points in the sample preparation and analysis pipeline.

GA_Analysis_Workflow Start Crude Plant Extract / Synthetic Sample Purification SPE Purification (C18 / Anion Exchange) Start->Purification Methylation Methylation Step (Target: -COOH Groups) Purification->Methylation Dried Residue Decision Does the GA contain -OH groups? Methylation->Decision Silylation Silylation Step (Target: -OH Groups) Decision->Silylation Yes (e.g., GA1, GA3, GA4) DirectGC Direct GC-MS (Non-hydroxylated GAs only e.g., GA9, GA12, GA15, GA25) Decision->DirectGC No (Rare) FullGC GC-MS Analysis (Me-TMSi Derivatives) Silylation->FullGC DataAnalysis Data Analysis (KRI + SIM Ions) DirectGC->DataAnalysis FullGC->DataAnalysis

Figure 1: Decision matrix for Gibberellin derivatization. While simple methyl esters can be analyzed for non-hydroxylated GAs, the Me-TMSi workflow is the industry standard for comprehensive profiling.

Protocol: Derivatization Chemistry

Safety Warning: Traditional methylation uses Diazomethane (


), which is explosive and carcinogenic. This protocol offers the TMS-Diazomethane  alternative, which is safer and stable, alongside the classic method for reference.
Step A: Methylation (Formation of Methyl Esters)

Target: Converts free carboxylic acid (-COOH) to methyl ester (-COOMe).

Reagents:

  • Option 1 (Safer): (Trimethylsilyl)diazomethane (2.0 M in hexanes).

  • Option 2 (Classic): Ethereal Diazomethane (freshly prepared).

  • Solvent: Anhydrous Methanol (MeOH).

Procedure (TMS-Diazomethane Method):

  • Dissolve the dry GA residue in 100 µL of Methanol .

  • Add 50 µL of TMS-Diazomethane solution.

  • Vortex and incubate at Room Temperature for 30 minutes . The yellow color should persist (indicating excess reagent).

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
    • Result: You now have Gibberellin Methyl Esters (GA-Me) .

    • Checkpoint: If your target is non-hydroxylated (e.g., GA9, GA12, GA25), you may proceed to GC-MS. If hydroxyls are present, proceed to Step B.

Step B: Trimethylsilylation (Formation of Me-TMSi)

Target: Converts free hydroxyl groups (-OH) to TMS ethers (-OTMS).

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) OR BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalyst: 1% TMCS (Trimethylchlorosilane) – often included in commercial MSTFA kits.

Procedure:

  • To the dried Methyl Ester residue from Step A, add 50-100 µL of MSTFA .

  • Incubate at 60°C for 30-60 minutes .

  • Do NOT evaporate. Inject the solution directly into the GC.

    • Note: TMS derivatives are moisture-sensitive. Analyze within 24 hours.

Gas Chromatography Conditions

The following conditions are optimized for the separation of GA isomers (e.g., separating GA4 from GA7) using the standard Me-TMSi derivatives.

Instrument Configuration
ParameterSettingRationale
GC System Agilent 7890/8890 or equivalentHigh retention time precision required for KRI.
Column DB-1 (or HP-1, ZB-1)Critical: 100% Dimethylpolysiloxane is the standard for GA retention indices.
Dimensions 30 m × 0.25 mm ID × 0.25 µm filmStandard capillary dimensions for balance of resolution and capacity.
Carrier Gas Helium (99.999%)Constant Flow Mode.
Flow Rate 1.0 - 1.2 mL/minOptimized for MS vacuum and separation efficiency.
Inlet & Injection
  • Mode: Splitless (for endogenous plant samples) or Split 1:10 (for synthetic standards).

  • Temperature: 260°C .

  • Liner: Deactivated glass liner with glass wool (to trap non-volatiles).

  • Purge Time: 0.75 min (if Splitless).

Oven Temperature Program (The "Slow Ramp")

Separating GA isomers requires a shallow gradient in the elution region.

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial -60°C 1.0
Ramp 1 20200°C0
Ramp 2 4 300°C 5.0
Total Time ~38 minutes

Note: The "ballistic" ramp to 200°C saves time, while the slow 4°C/min ramp from 200-300°C provides the resolution for the GA elution window (typically 220°C - 280°C).

Mass Spectrometry (MS) Settings
  • Source: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C.

  • Transfer Line: 280°C.[2]

  • Acquisition:

    • Full Scan: m/z 50–600 (for identification/unknowns).

    • SIM (Selected Ion Monitoring): Mandatory for plant extracts. Monitor the Molecular Ion (

      
      ) and characteristic fragments (
      
      
      
      ,
      
      
      ,
      
      
      ).

Data Analysis: Identification & Kovats Indices

Identification relies on matching the Mass Spectrum AND the Kovats Retention Index (KRI) .[3]

Calculating KRI: Inject a homologous series of n-alkanes (


 to 

) under the exact same conditions. Use the retention times to calculate the KRI for your GA peaks.

Reference Data (DB-1 Column): Below are standard KRI values and characteristic ions for common Gibberellin Me-TMSi derivatives.

GibberellinDerivative FormKRI (DB-1)Key Ions (m/z)
GA1 Me-TMSi2650 - 2670506 (

), 448, 207
GA3 Me-TMSi2690 - 2710504 (

), 445, 207
GA4 Me-TMSi2540 - 2560418 (

), 284, 224
GA7 Me-TMSi2580 - 2600416 (

), 222, 284
GA9 Methyl Ester2400 - 2420330 (

), 298, 270
GA12 Methyl Ester2350 - 2370344 (

), 312, 285
GA20 Me-TMSi2600 - 2620418 (

), 375, 432

*Note: GA9 and GA12 lack hydroxyl groups, so their "Me-TMSi" form is chemically identical to their Methyl Ester form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with deactivated glass. Trim 10cm from column inlet.
Missing Peaks (Hydroxylated GAs) Incomplete silylation.Re-run Step B (Silylation). Ensure reagents are fresh and moisture-free.
"Ghost" Peaks Septum bleed or dirty injector.Change septum. Bake out column at 310°C for 30 mins.
Low Sensitivity Split ratio too high or dirty source.Switch to Splitless mode. Clean MS ion source.

References

  • Gaskin, P., & MacMillan, J. (1991). GC-MS of the Gibberellins and Related Compounds: Methodology and a Library of Spectra. Kant's Graphische Kunstanstalt. (The definitive "Bible" of GA analysis).

  • Hedden, P. (1987). "Gibberellins."[4][5][6][7][8][9][10] The Principles and Practice of Plant Hormone Analysis. Academic Press.

  • Yamaguchi, S. (2008). "Gibberellin Metabolism and its Regulation." Annual Review of Plant Biology.

  • Urbanová, T., et al. (2013). "Gibberellins – Terpenoid Plant Hormones: Biological Importance and Chemical Analysis." Int. J. Mol.[8] Sci. (Detailed derivatization protocols).

  • Master Organic Chemistry. (2023). "Diazomethane and TMS-Diazomethane Safety and Usage."

Sources

Application Note & Protocol: Derivatization of Plant Hormones to Gibberellin Methyl Esters for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the derivatization of gibberellins (GAs) to their corresponding methyl esters, a critical step for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Gibberellins, a class of tetracyclic diterpenoid carboxylic acids, are plant hormones that regulate crucial developmental processes. Their inherent low volatility and thermal lability make direct GC-MS analysis challenging. This protocol details the esterification of the C-7 carboxyl group, significantly increasing the analyte's volatility and thermal stability, thereby enabling robust and sensitive quantification. The primary method described utilizes diazomethane, a highly efficient but hazardous reagent, necessitating strict adherence to safety protocols. An overview of subsequent trimethylsilylation for hydroxylated GAs is also discussed to achieve comprehensive derivatization.

Part 1: Scientific Principles and Application

The Rationale for Derivatization in Gibberellin Analysis

The quantitative analysis of gibberellins is fundamental to understanding plant physiology, growth, and response to environmental stimuli. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitive detection.[1][2][3] However, the chemical nature of gibberellins—specifically the presence of a polar carboxylic acid group and often multiple hydroxyl groups—renders them non-volatile. When subjected to the high temperatures of a GC inlet and column, underivatized GAs are prone to thermal degradation, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.

Derivatization is a chemical modification process that transforms the analyte into a more volatile and thermally stable compound. For gibberellins, the primary target for derivatization is the carboxylic acid functional group. Conversion of this acid to its methyl ester derivative effectively masks its polarity, reduces hydrogen bonding potential, and significantly increases its volatility, making it amenable to GC analysis.[4]

The Chemistry of Methylation

The most common and highly effective method for methylating the carboxylic acid of gibberellins is through reaction with diazomethane (CH₂N₂). Diazomethane is a potent methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters.[5] The reaction is exceptionally "clean," with nitrogen gas (N₂) as the only significant byproduct, simplifying sample cleanup.

Reaction: GA-COOH + CH₂N₂ → GA-COOCH₃ + N₂(g)

Despite its efficiency, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring its generation and use to be performed in a specialized apparatus within a certified fume hood by experienced personnel.[5][6] Safer, albeit sometimes less reactive, alternatives such as trimethylsilyldiazomethane are also available and can be employed.[7][8]

Combined Derivatization: Methylation and Trimethylsilylation

Many biologically active gibberellins also possess one or more hydroxyl (-OH) groups. While methylation of the carboxylic acid is the first essential step, these hydroxyl groups can still impart polarity and affect chromatographic performance. Therefore, a secondary derivatization step, trimethylsilylation, is often performed after methylation.[9][10] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl groups to form trimethylsilyl (TMS) ethers. This combined approach yields a fully derivatized molecule (a GA-methyl ester-TMS ether) with optimal volatility and stability for GC-MS analysis.[9][10]

Part 2: Experimental Protocol

This protocol assumes the starting material is a purified gibberellin fraction extracted from plant tissue and taken to complete dryness. The presence of water is detrimental as it reacts with diazomethane.

Materials and Reagents
Item Specification Supplier Example
Solvents HPLC or GC Grade
MethanolSigma-Aldrich
Diethyl Ether (anhydrous)Sigma-Aldrich
Ethyl AcetateFisher Scientific
HexaneFisher Scientific
Derivatization Reagents
Diazomethane Precursor (e.g., Diazald®)Sigma-Aldrich
Potassium Hydroxide (KOH)Sigma-Aldrich
Trimethylsilyldiazomethane (2.0 M in hexanes)Safer Alternative
Silylating Agent (e.g., BSTFA + 1% TMCS)Supelco
Standards & Controls
Gibberellin Standards (e.g., GA₃, GA₄, etc.)OlChemIm
Deuterated Internal Standards (e.g., [²H₂]GA₄)OlChemIm
Glassware & Equipment
2 mL V-bottom reaction vials with PTFE-lined capsAgilent Technologies
Diazomethane generation apparatus (with clear glass joints)Aldrich
Nitrogen gas evaporator (e.g., N-EVAP)Organomation
Fume hood (certified for hazardous chemicals)
Blast shield
Safety Equipment
Chemical-resistant gloves (neoprene or nitrile)
Safety goggles and face shield
Lab coat
Workflow for Gibberellin Derivatization

DerivatizationWorkflow cluster_prep Sample Preparation cluster_methylation Step 1: Methylation cluster_silylation Step 2: Trimethylsilylation (Optional) cluster_analysis Analysis start Dried Plant Extract / Gibberellin Standard reconstitute Reconstitute in Methanol/Ethyl Acetate start->reconstitute diazomethane Add Ethereal Diazomethane (until faint yellow color persists) reconstitute->diazomethane react_methyl React for 15 min at Room Temperature diazomethane->react_methyl quench Quench excess reagent (e.g., with silicic acid) react_methyl->quench dry_methyl Evaporate to Dryness (under N2 stream) quench->dry_methyl add_bstfa Add BSTFA + 1% TMCS and Ethyl Acetate dry_methyl->add_bstfa react_silyl Incubate at 70°C for 20 min add_bstfa->react_silyl reconstitute_final Reconstitute in Hexane or Ethyl Acetate react_silyl->reconstitute_final gcms GC-MS Analysis reconstitute_final->gcms

Caption: Overall workflow for the two-step derivatization of gibberellins.

Step-by-Step Protocol

CRITICAL SAFETY NOTE: The generation and handling of diazomethane must be performed in a designated chemical fume hood behind a blast shield. Use only glassware with smooth, unscratched joints, as ground glass can initiate detonation. Diazomethane is a severe inhalation hazard and a carcinogen. Always wear appropriate personal protective equipment (PPE).

Step 2.3.1: Diazomethane Generation This protocol outlines the principle. Users must refer to the specific instructions provided with their diazomethane generation kit.

  • Assemble the diazomethane generator according to the manufacturer's instructions.

  • In the reaction flask, dissolve 5 mmol of Diazald® in ~15 mL of diethyl ether.

  • In a separate dropping funnel, dissolve 5 mmol of potassium hydroxide (KOH) in ~10 mL of ethanol.

  • Slowly add the KOH solution to the Diazald® solution while gently warming the apparatus in a water bath (~50°C).

  • The yellow diazomethane gas will co-distill with the ether and be collected in an ice-cold receiving flask. Continue until the distilling ether is colorless.

  • The resulting ethereal diazomethane solution should be used immediately and not stored.

Step 2.3.2: Methylation of Gibberellins

  • Ensure the purified plant extract or gibberellin standard is completely dry in a 2 mL V-vial. If an internal standard is being used, it should have been added prior to the initial extraction.

  • Add 50 µL of methanol to the vial to dissolve the sample.

  • Using a glass pipette, add the ethereal diazomethane solution dropwise to the sample until a faint but persistent yellow color is observed. This indicates a slight excess of the reagent, ensuring the reaction goes to completion.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Quench the reaction by adding a few grains of silicic acid or a single drop of 10% acetic acid in methanol. The yellow color should disappear.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The sample now contains gibberellin methyl esters.

Step 2.3.3: Trimethylsilylation (for hydroxylated GAs)

  • To the dried gibberellin methyl esters, add 20 µL of ethyl acetate and 20 µL of BSTFA (+ 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cool the vial to room temperature. The sample can be directly analyzed or evaporated and reconstituted in a different solvent.

  • For analysis, reconstitute the final derivatized sample in 50-100 µL of hexane or ethyl acetate.

Part 3: GC-MS Analysis & Data

Typical GC-MS Parameters
Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Splitless Mode, 250°C
Oven Program 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Acquisition Mode Full Scan (m/z 50-650) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
Expected Results

Methylation increases the molecular weight of each gibberellin by 14 Da (CH₂ group addition: -H + CH₃). Further silylation increases the molecular weight by 72 Da for each hydroxyl group derivatized.

Gibberellin Formula MW (Underivatized) MW (Methyl Ester) Key Diagnostic Ions (Me-TMS derivative)
GA₄C₁₉H₂₄O₅332.39346.42M⁺ at m/z 418
GA₉C₁₉H₂₄O₄316.39330.42M⁺ at m/z 330
GA₂₀C₁₉H₂₄O₅332.39346.42M⁺ at m/z 418

The mass spectra of the derivatized gibberellins are highly characteristic and can be used for definitive identification by comparison with authentic standards and spectral libraries.[9] For quantification, a calibration curve should be prepared using derivatized standards, and the peak areas of selected diagnostic ions are plotted against concentration.

Quality Control and Trustworthiness

To ensure the reliability and accuracy of the results, the following quality control measures are essential:

  • Internal Standards: A stable isotope-labeled internal standard (e.g., [²H₂]GA₄) must be added to each sample at the very beginning of the extraction process. This standard co-purifies with the endogenous GAs and experiences the same derivatization efficiency, allowing for accurate correction of any sample loss or variation in reaction yield.

  • Method Blanks: A reagent blank, containing no plant material, should be processed alongside the samples to monitor for contamination from solvents, reagents, or labware.

  • Calibration Curve: A multi-point calibration curve (typically 5-7 points) must be generated using authentic standards that have undergone the exact same derivatization protocol as the samples. This is crucial for accurate quantification.

References

  • Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry. (n.d.). Springer Protocols. Retrieved February 22, 2024, from [Link]

  • Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. (2011). Methods in Molecular Biology. Retrieved February 22, 2024, from [Link]

  • Yamada, K. (1977). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Plant and Cell Physiology. Retrieved February 22, 2024, from [Link]

  • Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. (2018). Taylor & Francis Online. Retrieved February 22, 2024, from [Link]

  • Overview of derivatization reagents used in plant hormone analysis. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • (PDF) Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry. (2009). ResearchGate. Retrieved February 22, 2024, from [Link]

  • (PDF) GC-MS identification of endogenous gibberellins and gibberellin conjugates as their permethylated derivatives. (1981). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Shimasaki, Y., et al. (2009). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. Plant and Cell Physiology. Retrieved February 22, 2024, from [Link]

  • Li, L., et al. (2023). Concise Synthesis of (−)-GA18 Methyl Ester. Journal of the American Chemical Society. Retrieved February 22, 2024, from [Link]

  • Floková, K., et al. (2022). Can plant hormonomics be built on simple analysis? A review. Journal of Experimental Botany. Retrieved February 22, 2024, from [Link]

  • Derivatization methods and their validation parameters for plant hormone. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Lenton, J. R., Perry, V. M., & Saunders, P. F. (1971). Gas-Liquid Chromatography of Trimethylsilyl Derivatives of Abscisic Acid and Other Plant Hormones. Planta. Retrieved February 22, 2024, from [Link]

  • Total Synthesis of Gibberellin GA18 Methyl Ester (M. Dai, 2022). (2022). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Knox, J. P., Beale, M. H., Butcher, G. W., & MacMillan, J. (1987). Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts. Plant Physiology. Retrieved February 22, 2024, from [Link]

  • (PDF) Progress and Development of Analytical Methods for Gibberellins. (2012). ResearchGate. Retrieved February 22, 2024, from [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. Retrieved February 22, 2024, from [Link]

  • (PDF) Concise Synthesis of (−)-GA 18 Methyl Ester. (2022). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Lombardo, L., & Mander, L. N. (1983). A new strategy for C20 gibberellin synthesis: total synthesis of (.+-.)-gibberellin A38 methyl ester. The Journal of Organic Chemistry. Retrieved February 22, 2024, from [Link]

  • Trimethylsilyldiazomethane. (2010). Centers for Disease Control and Prevention. Retrieved February 22, 2024, from [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols. Retrieved February 22, 2024, from [Link]

  • Methyl Ester Derivatives for GC-MS. (n.d.). Mass Spec Interpretation Services. Retrieved February 22, 2024, from [Link]

Sources

solvent extraction techniques for gibberellin A4 methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Extraction & Purification of Gibberellin A4 Methyl Ester

Part 1: Executive Summary & Strategic Rationale

Gibberellin A4 methyl ester (GA4-Me) is the neutral, lipophilic derivative of the bioactive plant hormone Gibberellin A4 (GA4).[1][2] While GA4 is an acidic diterpenoid essential for plant growth regulation, its methyl ester form is critical in two primary contexts:

  • Analytical Chemistry: As the volatile derivative required for Gas Chromatography-Mass Spectrometry (GC-MS) quantification.[2]

  • Synthetic Chemistry: As a stable intermediate or prodrug that permeates lipophilic biological membranes more effectively than the free acid.

The Extraction Challenge: Unlike the free acid (GA4), which can be manipulated via pH-dependent ionization (soluble in water at pH > 7, soluble in organics at pH < 4), GA4-Me is non-ionizable .[1][2] It remains lipophilic across the entire pH spectrum. Therefore, the "extraction" of GA4-Me is often a purification workflow designed to isolate the neutral ester from unreacted free acids, polar impurities, or plant matrix components.[1][2]

This guide details a Differential pH Liquid-Liquid Extraction (LLE) protocol and a Solid Phase Extraction (SPE) method.[1][2] These protocols are self-validating: they utilize the chemical inertness of the ester to base hydrolysis (under mild conditions) to wash away acidic contaminants.[2]

Part 2: Physicochemical Basis of Extraction

To design a robust protocol, one must exploit the specific properties of GA4-Me compared to its free acid precursor.

PropertyGibberellin A4 (Free Acid)Gibberellin A4 Methyl Ester (Target)Impact on Protocol
Formula C₁₉H₂₄O₅C₂₀H₂₆O₅Ester is +14 Da (Methyl group).[1][2]
pKa ~4.0 (Carboxylic Acid)None (Neutral)CRITICAL: Ester does not ionize.[1][2]
LogP (Est.) 1.5 – 2.5 (pH dependent)3.0 – 3.5Ester is significantly more lipophilic.[1][2]
Solubility (Aq) High at pH > 7 (as salt)NegligibleEster remains in organic phase at high pH.[1][2]
Solubility (Org) High (EtOAc, MeOH)High (EtOAc, DCM, Hexane)Both soluble in organics; separation requires pH wash.[1][2]

Part 3: Protocol 1 – Differential pH Liquid-Liquid Extraction (LLE)

Objective: Isolate GA4-Me from a reaction mixture or crude plant extract containing free GA4 and other acidic impurities.[2] Principle: The "Bicarbonate Wash." At pH 8.0, free GA4 becomes the water-soluble carboxylate anion (GA4-COO⁻), while GA4-Me remains a neutral organic solute.[1][2]

Reagents:
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Wash Buffer: 5% Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

Step-by-Step Workflow:
  • Dissolution:

    • Dissolve the crude sample (containing GA4-Me and impurities) in Ethyl Acetate (10 mL per gram of crude).[1][2]

    • Note: If the sample is an aqueous plant extract, adjust it to pH 3.0 first and extract all gibberellins into EtOAc, then proceed to step 2.[1]

  • The "Acid Strip" (Self-Validating Step):

    • Transfer the organic phase to a separatory funnel.

    • Add an equal volume of 5% NaHCO₃ . Shake vigorously for 2 minutes. Vent frequently.

    • Allow phases to separate.

    • Validation Check: The Upper (Organic) layer contains your Target (GA4-Me).[1][2] The Lower (Aqueous) layer contains the impurities (Free GA4, pigments, other organic acids).[1][2]

  • Secondary Wash:

    • Drain the aqueous layer.[3]

    • Wash the organic layer again with Brine (Saturated NaCl) to remove residual water and inhibit emulsion formation.[2]

  • Recovery:

    • Collect the organic layer.[3][4]

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

    • Filter and evaporate solvent under reduced pressure (Rotary Evaporator, < 40°C).[1][2]

  • Result:

    • The residue is enriched GA4-Me, free of acidic components.[1]

Part 4: Protocol 2 – Solid Phase Extraction (SPE) Purification

Objective: High-purity cleanup of GA4-Me from complex matrices (e.g., plant tissue) where simple LLE is insufficient due to neutral interfering compounds (terpenes, fats).[1][2] Stationary Phase: C18 (Octadecyl) or Amino (NH2) cartridges.[1][2]

Workflow (C18 Reverse Phase):
  • Conditioning:

    • Flush cartridge with 3 column volumes (CV) of Methanol (activate ligands).[1][2]

    • Flush with 3 CV of Water (equilibrate).[1][2]

  • Loading:

    • Dissolve sample in minimal Methanol (max 5% of total loading volume) and dilute with water to ~20% MeOH.[1][2]

    • Load onto cartridge.[5] GA4-Me will bind strongly due to high lipophilicity.[1][2]

  • Washing (Critical Step):

    • Elute with 40% Methanol in Water .

    • Mechanism:[2][4][6] This removes polar impurities and some free acids (if present) but is not strong enough to elute the lipophilic GA4-Me.[2]

  • Elution:

    • Elute with 80-100% Methanol or Acetonitrile .[2]

    • Collect this fraction.[3] It contains the purified GA4-Me.[2]

Part 5: Visualization of Signaling & Workflow

The following diagram illustrates the Differential pH Extraction logic, distinguishing the path of the Free Acid vs. the Methyl Ester.

GA4_Extraction Start Crude Mixture (GA4 Acid + GA4-Me Ester) Solvent Dissolve in Ethyl Acetate (Organic Phase) Start->Solvent Wash Add 5% NaHCO3 (pH 8.5) Partitioning Step Solvent->Wash SepFunnel Phase Separation Wash->SepFunnel AqPhase Aqueous Phase (pH > 8) SepFunnel->AqPhase Lower Layer OrgPhase Organic Phase (Ethyl Acetate) SepFunnel->OrgPhase Upper Layer SpeciesAq Contains: GA4-COO- (Ionized Acid) Polar Impurities AqPhase->SpeciesAq SpeciesOrg Contains: GA4-Me (Neutral Ester) Lipophilic Impurities OrgPhase->SpeciesOrg FinalStep Dry (Na2SO4) & Evaporate OrgPhase->FinalStep Product Purified GA4 Methyl Ester FinalStep->Product

Caption: Differential pH Extraction workflow separating GA4 Free Acid (Aqueous) from GA4 Methyl Ester (Organic).

Part 6: Quality Control & Troubleshooting

QC Metrics
  • HPLC-UV: Analyze on a C18 column (e.g., 150mm x 4.6mm).

    • Mobile Phase: Acetonitrile:Water (gradient 30% -> 90% ACN).[1][2]

    • Retention Time: GA4-Me will elute later than GA4 free acid due to lack of polarity.[2]

  • GC-MS: The gold standard.

    • GA4-Me is volatile and can be injected directly.[2]

    • Key Ion: Look for molecular ion peaks or characteristic fragments (M+ at m/z 346).[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery of Ester Hydrolysis during extractionAvoid strong bases (NaOH).[1][2] Use NaHCO₃ only. Keep temp < 40°C.
Free Acid Contamination Insufficient pH washCheck pH of aqueous layer during wash; ensure it is > 8.0.
Emulsions Plant lipids/surfactantsAdd Brine (sat. NaCl) to the wash step.[2] Filter through Celite if necessary.
Peak Tailing (HPLC) Residual Free AcidThe "ester" peak is actually the acid.[2] Confirm with standard.

Part 7: References

  • Koshioka, M., et al. (1983).[1][2] "Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates." Plant Physiology, 73(2), 398–406.[1][2] Link

  • Mander, L. N. (2003).[1][2] "The partial synthesis of beyergibberellin A4 and A9 methyl esters." Journal of the Chemical Society, Perkin Transactions 1. Link[1][2]

  • PubChem. (2023).[2] "Gibberellin A4 methyl ester (Compound Summary)." National Library of Medicine. Link

  • Yamada, K., et al. (1980).[1][2] "Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry." Plant Physiology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Methylation of Gibberellin A4 (GA4)

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

The Problem: You are attempting to convert Gibberellin A4 (GA4) into its methyl ester form (GA4-Me), likely for GC-MS analysis or lipophilic modification. However, you are observing low yields, broad tailing peaks in chromatograms, or the persistence of starting material.[1][2][3]

The Molecule: GA4 is a C19-gibberellin with three critical functional zones that dictate reactivity:

  • Carboxylic Acid (C-7/C-6): The target for methylation.[1][2][3] Sterically hindered in the ent-gibberellane skeleton.[1][3]

  • Hydroxyl Group (C-3): Secondary alcohol.[1][2][3] Can compete for alkylation if conditions are too aggressive.[1][2][3]

  • 
    -Lactone Ring (C-4 
    
    
    
    C-10):
    Labile. Susceptible to ring-opening under strong basic conditions.[1][2][3]

Use the following diagnostic matrix to identify your specific failure mode.

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Reaction mixture loses yellow color immediately. Reagent consumed or quenched.[1][2][3]Add reagent until yellow color persists for >10 mins.[1][2][3]
GC-MS shows broad, tailing peaks. Incomplete methylation (Free acid presence).[1][2][3]Check reagent quality; ensure sample is anhydrous.[1][2][3][4]
Multiple peaks with M+14, M+28, M+42 mass shifts. Over-alkylation (Ether formation).[1][2][3]Switch from MeI/Base to Diazomethane or TMS-Diazomethane.[1][2][3]
Starting material remains despite excess reagent. Water contamination or steric hindrance.[1][2][3]Dry sample under

; add 10% Methanol (if using TMS-Diazo).[1][2][3]

Deep Dive Troubleshooting Modules

Module A: Reagent Integrity & Selection (The "Yellow Rule")

The most common cause of incomplete methylation is the degradation of the methylating agent.

The Reagents:

  • Diazomethane (

    
    ):  The gold standard.[3] Reacts instantaneously. High Risk:  Explosive, carcinogenic.[1][2][3][5]
    
  • TMS-Diazomethane (

    
    ):  Safer, stable liquid.[1][2][3] Slower kinetics.[1][2][3] High Risk:  Pulmonary edema (toxic).[1][2][3][6]
    

The "Yellow Rule": Both reagents are yellow.[3] The reaction is only complete when the yellow color persists in your sample vial for at least 10-15 minutes.[3] If the solution turns clear, the reagent has been consumed (by the sample or by moisture) and the reaction has stopped.

Corrective Protocol:

  • Titration Approach: Do not add a fixed volume. Add reagent dropwise until the yellow color stays.[3][7]

  • Quenching: Only quench (with dilute acetic acid) after the persistence period is confirmed.

Module B: The Methanol Requirement (Crucial for TMS-Diazomethane)

If you are using TMS-Diazomethane and getting low yields, you are likely using the wrong solvent system.[1][8] Unlike traditional Diazomethane (which works in pure ether), TMS-Diazomethane requires methanol to generate the active methylating species efficiently.[1][2][3]

  • Mechanism: TMS-Diazomethane undergoes methanolysis to form the active methyl diazonium cation (

    
    ).[1][3]
    
  • The Fix: Ensure your solvent system contains at least 10-20% Methanol (MeOH).[1][2][3] A common mix is Toluene:Methanol (4:[1][2][3]1) or Diethyl Ether:Methanol (9:1).[1][2][3] Without MeOH, the reaction is sluggish and leads to TMS-ester artifacts (

    
    ).[1][2][3]
    
Module C: Water Contamination

Diazomethane and TMS-Diazomethane react violently with water to form methanol and nitrogen gas.[1][3]



If your sample contains residual moisture (from HPLC fractions or wet solvents), the reagent is quenched before it touches the GA4.[3]

The Fix:

  • Lyophilize samples completely.[1][2][3]

  • Re-dissolve in anhydrous solvent.[1][2][3]

  • If the sample "fizzes" aggressively upon reagent addition, water is present.[2][3]

Visual Troubleshooting Logic

The following flowcharts illustrate the decision-making process for troubleshooting and the chemical workflow.

Figure 1: Troubleshooting Decision Tree

G Start Start: Incomplete Methylation CheckColor Did the yellow color persist for >15 mins? Start->CheckColor AddMore Action: Add Reagent until yellow persists CheckColor->AddMore No (Turned Clear) CheckReagent Which Reagent? CheckColor->CheckReagent Yes (Stayed Yellow) AddMore->CheckColor TMS TMS-Diazomethane CheckReagent->TMS Diazo Diazomethane CheckReagent->Diazo CheckMeOH Is Methanol present in solvent? TMS->CheckMeOH CheckWater Is sample completely dry? Diazo->CheckWater AddMeOH Action: Add 10-20% MeOH to reaction mix CheckMeOH->AddMeOH No CheckMeOH->CheckWater Yes Success Proceed to GC-MS AddMeOH->Success DrySample Action: Lyophilize or Azeotrope with Toluene CheckWater->DrySample No (Fizzing observed) CheckWater->Success Yes DrySample->Success

Caption: Step-by-step logic to isolate the cause of low methylation yields.

Figure 2: Chemical Workflow & Artifact Avoidance

Reaction GA4 Gibberellin A4 (Free Acid) Intermediate Active Species: [CH3-N2]+ GA4->Intermediate + Reagent Reagent Reagent: TMS-Diazomethane Reagent->Intermediate Requires MeOH Solvent Solvent: MeOH / Ether Product GA4-Methyl Ester (Target) Intermediate->Product Methylation Artifact Artifact: TMS-Methyl Ester Intermediate->Artifact No MeOH present

Caption: Mechanism showing why Methanol is required to avoid TMS-ester artifacts.

Validated Protocol: Micro-Scale Methylation for GC-MS

This protocol is optimized for analytical verification of GA4.

Reagents Required:

  • Gibberellin A4 Sample (dried).[1][2][3][4]

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes).[1][2][3][6]

  • Anhydrous Methanol.[1][2][3]

  • Diethyl Ether (or Toluene).[1][2][3]

  • Acetic Acid (dilute).[1][2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve the dry GA4 sample (approx. 10-50 µg) in 100 µL of Methanol:Diethyl Ether (1:9) .

    • Why: The ether solubilizes the GA4; the methanol activates the TMS-diazomethane.

  • Reaction: Add TMS-diazomethane solution dropwise (approx. 10-20 µL) until a persistent yellow color remains.

    • Tip: Vortex gently.[1][2][3] If the color fades within 1 minute, add 5 µL more.

  • Incubation: Let stand at room temperature for 20 minutes .

    • Note: Do not heat.[1][2][3] Heating increases the risk of solvent evaporation and concentration changes.

  • Quenching: Add dilute Acetic Acid (1-2 drops) until the solution turns clear and gas evolution (

    
    ) ceases.
    
  • Drying: Evaporate to dryness under a stream of Nitrogen (

    
    ).[1][2][3]
    
  • Silylation (Optional but Recommended): For GC-MS, the C-3 hydroxyl group should also be derivatized.[1][2][3] Add BSTFA + 1% TMCS (50 µL) and heat at 60°C for 30 mins to form GA4-Me-TMS .

Analytical Verification (GC-MS Data)

When analyzing the result, look for the following mass shifts to confirm success.

DerivativeMolecular Weight (MW)Key Ion (m/z)Notes
GA4 (Free Acid) 332.4332Poor chromatography (tailing).[1][2][3]
GA4-Me (Methyl Ester) 346.4346M+14 shift.[1][2][3] Sharp peak.
GA4-Me-TMS 418.6418M+14 (Methyl) + M+72 (TMS).[1][2][3] Standard for quantitation.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Iodide (MeI) and Base instead? A: Proceed with extreme caution. While MeI is a strong methylating agent, the basic conditions (e.g.,


 or 

) required to activate it can open the

-lactone ring of GA4, destroying the molecule's biological integrity.[2][3] Furthermore, MeI may methylate the C-3 hydroxyl group to form a methyl ether, creating a mixture of products.[1][2][3] Diazomethane-based methods are far more specific to the carboxylic acid.[1][3]

Q: My GC-MS peak is split. What happened? A: This often indicates partial derivatization.[1][2][3] You likely have a mix of GA4-Me (methylated only at carboxyl) and GA4-Me-TMS (methylated at carboxyl + silylated at hydroxyl).[1][2] Ensure you perform the silylation step (Step 6 in the protocol) completely to push everything to the fully derivatized form.

Q: Is TMS-Diazomethane toxic? A: Yes, extremely. While it is not explosive like traditional diazomethane, it is highly toxic if inhaled and has caused fatalities via pulmonary edema.[1][2][3][6] Always work in a high-efficiency fume hood and double-glove.[1][2][3]

References

  • Hedden, P. (1987).[1][2][3] "Gibberellins."[1][2][3][9][10][11] The Principles and Practice of Plant Hormone Analysis, Academic Press.

  • Sigma-Aldrich Technical Bulletin. (2025). "Diazomethane and Trimethylsilyldiazomethane: Handling and Protocols."

  • Yamada, K. et al. (1977).[1][2][3] "Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry." Agricultural and Biological Chemistry.

  • Presser, A. & Hüfner, A. (2004).[1][2][3] "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis." Monatshefte für Chemie. [2][3]

  • Cayman Chemical. (2024).[1][2][3] "Gibberellin A4 Product Information & Safety Data Sheet."

Sources

Technical Support Center: Improving Recovery Rates of Gibberellin A4 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the extraction and recovery of Gibberellin A4 (GA4) methyl ester. As researchers and drug development professionals, you understand that robust and reproducible extraction is the cornerstone of accurate quantification and downstream applications. Low recovery rates are a common and frustrating challenge, often stemming from the low endogenous concentrations of phytohormones and the complexity of biological matrices.[1]

This guide is designed to move beyond simple protocols. It provides in-depth troubleshooting advice, explains the causality behind methodological choices, and offers validated workflows to empower you to diagnose and solve extraction challenges.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses high-level questions and establishes the foundational principles for developing a successful extraction strategy for GA4 methyl ester.

Q1: Why are my recovery rates for GA4 methyl ester consistently low? What are the most common culprits?

Low recovery is a multi-faceted problem. The most frequent causes we encounter in the field are:

  • Inadequate Cell Lysis: The robust cell walls of plant tissues can trap the analyte, preventing its release into the extraction solvent.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent must be well-matched to GA4 methyl ester to ensure efficient solubilization.

  • Inefficient Phase Partitioning: During liquid-liquid extraction (LLE) cleanup steps, incorrect pH or solvent choice can lead to the analyte being lost in the wrong phase.

  • Matrix Interference: Complex plant extracts contain numerous compounds (pigments, lipids, secondary metabolites) that can interfere with purification and analysis.[2]

  • Analyte Degradation: Gibberellins can be sensitive to pH and temperature, potentially degrading during lengthy extraction procedures.[3]

Q2: How does the methyl ester form of GA4 affect the extraction strategy compared to its free acid (GA4)?

This is a critical point. The primary difference is polarity. By converting the carboxylic acid group to a methyl ester, the molecule becomes significantly less polar. This has key implications:

  • Solubility: GA4 methyl ester is more soluble in less polar organic solvents compared to the free acid form.

  • pH during LLE: The free acid (GA4) is ionizable. By lowering the pH of the aqueous phase to ~2.5-3.0, the carboxylic acid is protonated, making the molecule neutral and allowing it to be extracted into a solvent like ethyl acetate.[4][5] GA4 methyl ester, however, is not ionizable at that position. Therefore, pH adjustment during LLE for the ester is less about modifying the analyte itself and more about controlling the partitioning of acidic and basic interfering compounds from the matrix. You can use pH adjustments to ionize and remove contaminants into the aqueous phase while the neutral GA4 methyl ester remains in the organic phase.

Q3: Is it better to start with fresh or dried plant tissue?

While fresh tissue is often the default, some studies have shown that drying the tissue can significantly improve recovery. A study on GA4 extraction demonstrated that drying plant tissue in an oven at 45°C for 48 hours resulted in a higher extracted quantity compared to using fresh tissue.[2][6] This is likely due to the concentration of the analyte and improved solvent penetration into the dehydrated cellular matrix. However, prolonged or high-temperature drying risks thermal degradation.[6] We recommend performing a pilot study to compare fresh, freeze-dried, and oven-dried (at a controlled, low temperature) tissue to determine the optimal starting material for your specific matrix.

Part 2: In-Depth Troubleshooting Guide

This guide is structured to follow a typical extraction workflow. Use it to pinpoint and resolve issues at each stage of your experiment.

Sample Preparation & Homogenization

Q: My extract seems to have low yields from the start. How can I ensure complete tissue disruption?

A: Incomplete homogenization is a primary cause of low recovery. Plant cell walls are tough. For maximal disruption, we strongly recommend flash-freezing the tissue in liquid nitrogen and immediately grinding it to a fine, homogenous powder using a pre-chilled mortar and pestle.[1] This technique makes the tissue brittle for easy grinding and instantly halts all enzymatic activity that could degrade the analyte.

Initial Solvent Extraction

Q: What is the most effective solvent for the initial extraction of GA4 methyl ester?

A: An 80% methanol-in-water solution is a widely used and highly effective solvent for gibberellins.[1][6] The combination of polar methanol and water is efficient at penetrating the tissue and solubilizing a broad range of gibberellins. For enhanced efficiency, especially with difficult matrices, consider shaking the sample-solvent mixture overnight at 4°C. This extended extraction time maximizes recovery while the low temperature minimizes potential degradation.[1]

Q: I perform one extraction on the tissue pellet. Is this sufficient?

A: Almost certainly not. It is a common misconception that a single extraction is sufficient. Studies have demonstrated that one re-extraction of the pellet is often not enough to recover the total gibberellin content.[6] We recommend at least two, and preferably three, sequential extractions of the plant tissue pellet. Pool the supernatants from all extractions to ensure you are capturing the maximum possible amount of your analyte before proceeding to purification.

Purification & Cleanup

Q: I'm losing my analyte during the liquid-liquid extraction (LLE) cleanup. What's going wrong?

A: This often comes down to incorrect solvent and pH management. A standard LLE protocol involves partitioning the aqueous methanol extract against a non-polar organic solvent like ethyl acetate to remove highly polar impurities (e.g., sugars, salts).[5] Since GA4 methyl ester is relatively non-polar, it will preferentially partition into the ethyl acetate. Ensure you are collecting the correct layer. As mentioned in FAQ #2, while pH adjustment is critical for the free acid, for the ester, its purpose is to manipulate contaminants. For example, by keeping the aqueous phase at a neutral pH, many acidic plant pigments and compounds will be ionized and remain in the aqueous phase, while your neutral ester moves to the organic phase.

Q: My final extract is still very "dirty" and causing issues with my LC-MS. How can I improve the cleanup?

A: This is the perfect application for Solid-Phase Extraction (SPE). SPE is the most common and effective technique for cleaning up and pre-concentrating gibberellin extracts.[2] For GA4 methyl ester, a C18 reverse-phase cartridge is the ideal choice.

Key SPE Troubleshooting Points:

  • Did you condition the cartridge? The C18 sorbent must be activated. This is typically done by passing methanol, followed by water, through the cartridge before loading the sample.[1]

  • Is your sample loading correctly? The crude extract should ideally be in a mostly aqueous solution before loading. If your extract is in a high percentage of organic solvent, the analyte may not bind effectively to the C18 sorbent. Evaporate the organic solvent (e.g., ethyl acetate from LLE) and reconstitute the residue in the initial mobile phase (e.g., 10-20% methanol in water) before loading.

  • Are you using the right wash solvent? After loading, wash the cartridge with a polar solvent like water or a very low percentage of methanol in water. This removes highly polar impurities without eluting your analyte.[1]

  • Are you eluting with the correct solvent? Elute the GA4 methyl ester with a less polar solvent, such as 100% methanol or acetonitrile.[1] Collect this fraction for analysis.

Part 3: Visualized Workflows & Protocols

Workflow & Logic Diagrams

To provide a clear visual guide, the following diagrams illustrate a standard workflow and a troubleshooting decision-making process.

GA4_Methyl_Ester_Extraction_Workflow cluster_Prep 1. Sample Preparation cluster_Extract 2. Solvent Extraction cluster_Purify 3. Purification cluster_Analyze 4. Analysis Start Plant Tissue Homogenize Homogenize in Liquid N2 Start->Homogenize Solvent Extract with 80% Methanol (3x, 4°C Overnight) Homogenize->Solvent Centrifuge Centrifuge Solvent->Centrifuge Pellet Pellet (Discard) Centrifuge->Pellet Separate Supernatant Pooled Supernatant Centrifuge->Supernatant Evaporate Evaporate Methanol Supernatant->Evaporate LLE Optional: LLE vs. Ethyl Acetate Evaporate->LLE SPE C18 SPE Cleanup LLE->SPE Elute Elute with Methanol SPE->Elute Final Purified Extract Elute->Final Analysis LC-MS/MS or HPLC-UV Final->Analysis

Caption: General workflow for GA4 methyl ester extraction.

Troubleshooting_Low_Recovery cluster_Checks cluster_Solutions cluster_Success Start Problem: Consistently Low Recovery CheckLysis Cell Lysis Adequate? Start->CheckLysis CheckSolvent Extraction Solvent Optimal? CheckLysis->CheckSolvent Yes SolLysis Solution: Use Liquid N2 Grinding CheckLysis->SolLysis No CheckCleanup Purification Step Efficient? CheckSolvent->CheckCleanup Yes SolSolvent Solution: Use 80% MeOH, 3x extractions, 4°C overnight CheckSolvent->SolSolvent No CheckAnalysis Analytical Method Sensitive? CheckCleanup->CheckAnalysis Yes SolCleanup Solution: Optimize C18 SPE (Condition, Load, Wash, Elute) CheckCleanup->SolCleanup No SolAnalysis Solution: Optimize LC-MS parameters, Check standard stability CheckAnalysis->SolAnalysis No Success Recovery Improved SolLysis->Success SolSolvent->Success SolCleanup->Success SolAnalysis->Success

Caption: Troubleshooting logic for addressing low recovery.

Protocol: Extraction & Purification of GA4 Methyl Ester

This self-validating protocol incorporates best practices discussed in the troubleshooting guide.

1.0 Sample Preparation

  • Weigh approximately 1.0 g of plant tissue.

  • Freeze the tissue using liquid nitrogen in a pre-chilled mortar.

  • Grind the frozen tissue to a fine, homogenous powder with a pre-chilled pestle.

2.0 Solvent Extraction

  • Transfer the powdered tissue to a suitable centrifuge tube.

  • Add 10 mL of 80% methanol (HPLC grade).

  • Vortex thoroughly and place on a shaker at 4°C overnight.[1]

  • Centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat steps 2.2 to 2.5 two more times on the pellet, pooling all three supernatants.

3.0 SPE Purification

  • Reduce the volume of the pooled supernatant using a rotary evaporator or a stream of nitrogen to remove the majority of the methanol. The final volume should be approximately 5-10 mL of the remaining aqueous solution.

  • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge run dry.[1]

  • Load the aqueous extract from step 3.1 onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.[1]

  • Elute the GA4 methyl ester from the cartridge with 5 mL of 100% methanol into a clean collection tube.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the mobile phase for analysis.

Data Presentation: Analytical Conditions

Accurate analysis is the final step. Below are typical starting conditions for HPLC analysis.

ParameterRecommended SettingRationale & Notes
Column C18 Reverse-Phase (e.g., 100 x 4.6 mm, 5 µm)Provides good separation for relatively non-polar compounds like GA4 methyl ester.[2][7]
Mobile Phase Acetonitrile/Water (Isocratic, e.g., 50:50 v/v)A simple and effective mobile phase. May need optimization depending on matrix complexity.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Detection UV at 205 nmGibberellins show absorbance at this low wavelength. Note that many compounds absorb here, so this is not highly selective.[2][7]
Injection Volume 20 µLStandard injection volume; can be adjusted based on concentration.[2]
Analysis Method LC-MS/MS(Strongly Recommended) Provides superior sensitivity and selectivity compared to HPLC-UV, which is crucial for low-concentration analytes in complex matrices.[2][5]

References

  • CABI Digital Library. (n.d.). Development of a rapid and efficient Liquid Chromatography method for determination of Gibberellin A4 in plant tissue, with solid phase extraction for purification and quantification. Retrieved from [Link]

  • Macías-Bobadilla, J., Pournavab, R., Reyes-Valdés, M., & Benavides-Mendoza, A. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 573-583. Retrieved from [Link]

  • Biology HL's Sample Internal Assessment. (n.d.). Effect of pH on the action of Gibberellin in the growth of shoot height of green chilli. Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2022). A Review: Extraction and evaluation of Gibberellic acid produced by bacteria under submerged fermentation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1045959C - Method for stagewise extraction of gibberellin A4 and A7 from gibberellin mixture.
  • ResearchGate. (2014). (PDF) Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. Retrieved from [Link]

  • Smith, V. A., & MacMillan, J. (1986). Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates. Plant physiology, 80(3), 698–705. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gibberellin A4 methyl ester. PubChem Compound Database. Retrieved from [Link]

  • ThaiScience. (n.d.). Determination of Gibberellic Acid in Fermentation Broth and Commercial Products by Micellar Electrokinetic Chromatography. Retrieved from [Link]

  • Durley, R. C., et al. (1990). Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts. Plant physiology, 94(1), 214–220. Retrieved from [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115. Retrieved from [Link]

  • Khon Kaen University. (n.d.). Determination of Gibberellin (GA3) in Liquid biofertilizers. Retrieved from [Link]

  • Rodrigues, C., Vandenberghe, L. P., de Oliveira, J., & Soccol, C. R. (2012). Gibberellic Acid Production by Different Fermentation Systems Using Citric Pulp as Substrate/Support. BioMed research international, 2012, 906912. Retrieved from [Link]

  • MDPI. (2024). Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants. Retrieved from [Link]

  • Food Science. (n.d.). Determination of Gibberellin Residue in Vegetables and Fruits by HPLC-MS/MS. Retrieved from [Link]

  • Tiei Extraction. (n.d.). Gibberellins Extraction Process and Equipment in Pharmaceutical Industry. Retrieved from [Link]

Sources

minimizing isomerization of gibberellin A4 methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gibberellin Chemistry Division Subject: Minimizing Isomerization of Gibberellin A4 (GA4) Methyl Ester Ticket ID: GA4-ME-STAB-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Welcome to the Technical Support Center

You are accessing this guide because you are likely observing inconsistent biological activity, split peaks in your HPLC chromatograms, or unexpected NMR signals in your Gibberellin A4 (GA4) methyl ester preparations.

As a diterpenoid lactone, GA4 methyl ester is structurally deceptive.[1] It appears robust compared to GA3 (which suffers from allylic hydroxyl instability), but it possesses a "soft" reactivity centered around the C-3 hydroxyl stereochemistry and the C-19,10-lactone bridge .[1]

This guide is structured to help you diagnose, prevent, and verify the structural integrity of your compound.

Module 1: The Chemistry of Instability (The "Why")

Before troubleshooting, you must understand the enemy. Isomerization in GA4 methyl ester is rarely random; it is almost always catalyzed by pH extremes (specifically basicity) or thermal stress during the esterification process.

The Critical Failure Points
  • C-3 Epimerization (The Silent Killer):

    • Mechanism: Under basic conditions (pH > 8), the C-3 proton becomes acidic.[1] Deprotonation leads to a transient enolate or ketone intermediate, which reprotonates to form the thermodynamically more stable (but biologically inactive) 3

      
      -hydroxy epimer.[1]
      
    • Result: Your mass spec (MW 346) remains identical, but biological activity drops by >90%.[1]

  • Lactone Rearrangement (Iso-Gibberellin Formation):

    • Mechanism: Strong bases can open the C-19,10

      
      -lactone ring.[1] Upon re-acidification or equilibrium, the ring may close on the C-3 hydroxyl (if available and geometrically accessible) or isomerize the C/D ring junction.
      
    • Result: Complete loss of the gibberellane skeletal integrity.

  • Double Bond Migration (Acid Catalysis):

    • Mechanism: The exocyclic C-16=C-17 methylene group is sensitive to strong Lewis acids or mineral acids.[1] It can isomerize to the endocyclic C-15=C-16 position.[1][2]

Module 2: Synthesis & Esterification Troubleshooting

User Question: "I used acid-catalyzed esterification (MeOH/H2SO4) and my yield is good, but the purity is low. Why?"

Scientist's Answer: You have likely triggered a Wagner-Meerwein rearrangement or double-bond migration.[1] The gibberellane skeleton is acid-labile.[1] For GA4, we strictly recommend Diazomethane (CH


N

)
or TMS-Diazomethane because they operate at neutral/controlled pH and low temperatures.[1]
Protocol: The "Safe" Methylation Workflow

Standard Operating Procedure (SOP-GA4-ME-04)

Reagents:

  • Diazomethane (Etherial): Freshly prepared (Caution: Explosive/Toxic).[1]

  • Alternative: (Trimethylsilyl)diazomethane (2.0 M in hexanes).[1]

  • Solvent: Anhydrous Methanol (MeOH) / Benzene or Toluene (4:1 ratio).[1]

Step-by-Step Guide:

  • Dissolution: Dissolve 10 mg GA4 in 1 mL of MeOH/Benzene (4:1). The benzene helps solubilize the non-polar methyl ester as it forms.

  • Temperature Control: Cool the reaction vial to 0°C on an ice bath. Heat is the enemy of stereochemical retention.

  • Addition:

    • If using CH

      
      N
      
      
      
      : Add etherial diazomethane dropwise until a faint yellow color persists.[1]
    • If using TMS-Diazomethane: Add dropwise.[1] CRITICAL: TMS-Diazomethane requires MeOH to generate the active species, but it is less reactive.[1] Do NOT add base to accelerate it.[1]

  • Quenching: Destroy excess reagent immediately with a few drops of dilute Acetic Acid (until colorless). Do not let it sit in excess reagent.[1]

  • Workup: Evaporate solvent under a stream of Nitrogen (

    
    ). Do not  use a rotary evaporator with a heated water bath > 35°C.
    

MethylationWorkflow Start Start: GA4 Free Acid Solvent Dissolve in MeOH/Benzene (4:1) Start->Solvent Temp Cool to 0°C (Ice Bath) Solvent->Temp Choice Select Reagent Temp->Choice CH2N2 Etherial Diazomethane (Neutral pH) Choice->CH2N2 Recommended TMS TMS-Diazomethane (Requires MeOH) Choice->TMS Alternative AcidCat Acid Catalysis (H2SO4) Choice->AcidCat Avoid BaseCat Base Catalysis (MeI/K2CO3) Choice->BaseCat Avoid Reaction Reaction: 5-10 mins CH2N2->Reaction TMS->Reaction Failure1 FAILURE: Skeletal Rearrangement AcidCat->Failure1 Failure2 FAILURE: C-3 Epimerization BaseCat->Failure2 Quench Quench: Dilute AcOH Reaction->Quench Dry Dry: N2 Stream < 30°C Quench->Dry

Figure 1: Decision matrix for GA4 methylation.[1] Note the high failure risk associated with classical acid/base catalyzed methods.

Module 3: Purification & Storage

User Question: "I purified my ester on an alumina column and now I see two spots on TLC. What happened?"

Scientist's Answer: You used Basic Alumina , didn't you? This is a common error. Basic alumina acts as a catalyst for the retro-aldol epimerization of the C-3 hydroxyl group.[1]

Purification Rules
ParameterRecommendationReason
Stationary Phase Silica Gel 60 (Neutral) Acidic enough to prevent epimerization; neutral enough to prevent rearrangement.[1]
Mobile Phase Hexane / Ethyl AcetateAvoid alcohols in the mobile phase if possible to prevent transesterification during long runs.
Additives NoneDo not add Triethylamine (TEA) or Pyridine to "sharpen peaks."[1] This causes isomerization.[1]
Flash Method Rapid ElutionMinimizes residence time on the silica surface.
Storage Protocol
  • State: Store as a dry solid. Solutions are more prone to degradation.[1]

  • Temperature: -20°C is mandatory for long-term storage.[1]

  • Container: Amber glass (protects from UV-induced radical chemistry).[1]

  • Atmosphere: Argon or Nitrogen flush is recommended to prevent oxidation of the C-16 double bond.[1]

Module 4: Analytical Verification (QC)

User Question: "How do I prove I have pure GA4 Methyl Ester and not the epimer?"

Scientist's Answer: Mass Spectrometry (MS) is useless here because the isomers have the same mass (346 Da). You must use NMR or high-resolution HPLC .[1]

H-NMR Diagnostics (CDCl , 400 MHz+)

The stereochemistry at C-3 is defined by the coupling constant (


) of the proton attached to C-3.[1]
  • GA4-Me (Active 3

    
    -OH):  The proton at C-3 is in the 
    
    
    
    (axial-like) orientation.[1] It typically appears as a multiplet or broad doublet.[1]
  • 3-epi-GA4-Me (Inactive 3

    
    -OH):  The proton at C-3 is in the 
    
    
    
    (equatorial-like) orientation.[1]
  • Key Shift: Look at the H-3 signal .[1] In the natural 3

    
    -OH isomer, the H-3 resonance is typically around 
    
    
    
    3.6 - 3.8 ppm
    .[1] If you see a new signal emerging (often slightly downfield or with a sharper peak shape due to smaller coupling constants), you have epimerization.[1]
HPLC Parameters
  • Column: C18 Reverse Phase (e.g., ODS-Hypersil).[1]

  • Solvent: Acetonitrile : Water (Gradient).[1]

  • Detection: UV at 205 nm (end absorption of the lactone/double bond).[3]

  • Separation: The 3

    
    -epimer is generally more polar and may elute slightly earlier than the 3
    
    
    
    -GA4-Me, but this depends heavily on the specific column chemistry.[1]

DegradationPathways GA4Me GA4 Methyl Ester (Active, 3β-OH) Base Base (pH > 8) or Basic Alumina GA4Me->Base Exposure Acid Strong Acid (H+) GA4Me->Acid Exposure Epi 3-epi-GA4-Me (Inactive, 3α-OH) Base->Epi Deprotonation/Reprotonation Iso Iso-GA4 Derivative (Lactone Rearranged) Base->Iso Lactone Opening Mig Double Bond Isomer (Endocyclic C15=C16) Acid->Mig Migration

Figure 2: Chemical degradation pathways of GA4 methyl ester.[1] Note that base exposure leads to two distinct failure modes.

References

  • Takahashi, N., Phinney, B. O., & MacMillan, J. (1991).[1] Gibberellins. Springer-Verlag.[1] (The definitive text on Gibberellin chemistry and isolation). [1]

  • Murofushi, N., et al. (1966).[1] Structure of Gibberellins. Agricultural and Biological Chemistry.[2][3][4][5][6][7][8] (Foundational work on GA structure and stability).

  • Barkawi, L. S., & Cohen, J. D. (2010).[1][9] A method for concurrent diazomethane synthesis and substrate methylation. Nature Protocols. (The "Gold Standard" safety protocol for diazomethane).

  • Macías, J., et al. (2014).[1][3][6] Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4. American Journal of Plant Sciences. (HPLC methods for separation).[1][3] [1]

  • PubChem. (2025).[1] Gibberellin A4 methyl ester Compound Summary. (Physical properties and identifiers).

Sources

Technical Support Center: Optimizing Injection Temperature for Gibberellin Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: GA-OPT-2024 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Welcome to the technical support hub for Gibberellin (GA) analysis. You are likely here because you are experiencing non-linear calibration curves , peak tailing , or poor reproducibility when analyzing Gibberellin Methyl Esters (MeGAs) via GC-MS.

The Core Conflict: Gibberellins are polycyclic diterpenes with high boiling points and significant thermal instability. While methylation (forming MeGAs) improves volatility, it does not fully resolve thermal lability.

  • Injection too hot (>280°C): Causes pyrolysis and lactone ring rearrangement (e.g., conversion of GA3 to gibberellenic acid).

  • Injection too cold (<240°C in Splitless): Causes high-molecular-weight discrimination (loss of sensitivity for heavier GAs like GA1/GA3 compared to GA9).

The Solution: The industry standard has shifted from hot splitless injection to Programmed Temperature Vaporization (PTV) . This guide details the transition and optimization of these parameters.

Module 1: The Thermal Sweet Spot (Theory & Mechanism)

The Degradation Mechanism

Gibberellin methyl esters, particularly those with hydroxyl groups at C-13 or C-3 (e.g., GA1, GA3), are prone to elimination reactions in hot injectors.

  • Dehydration: Loss of H₂O across the C-16/17 bond.

  • Epimerization: Scrambling of stereochemistry at functional groups.

  • Septum Bleed Interaction: Hot active sites on the liner catalyze the breakdown of the ester moiety.

Injection Mode Comparison
FeatureHot Splitless (Traditional)PTV (Recommended)
Inlet Temp Isothermal (250°C - 280°C)Cold Start (40°C - 70°C)

Ramp to 280°C
Sample State Flash vaporization (Violent expansion)Liquid deposition

Controlled evaporation
Thermal Stress High (Immediate shock)Low (Gradual heating)
Discrimination High (Heavies may not vaporize fully)Low (Analytes focused on liner walls)
Reproducibility Moderate (< 10% RSD)Excellent (< 3% RSD)

Module 2: Optimization Protocols

Protocol A: PTV Injection Setup (Gold Standard)

Use this protocol to minimize thermal degradation while maintaining sensitivity.

Prerequisites:

  • Liner: Deactivated Baffled Liner (sintered glass or glass wool is NOT recommended for labile GAs as it increases surface area for degradation).

  • Solvent: Ethyl Acetate or Acetone (Avoid Methanol for PTV if possible due to high expansion volume).

Step-by-Step Configuration:

  • Initial Inlet Temperature: Set to 10°C below the solvent boiling point (e.g., 60°C for Ethyl Acetate).

  • Injection Volume: 1–2 µL.

  • Vent Time: 0.0 min (Splitless mode) or solvent vent mode if doing Large Volume Injection (LVI).

  • Temperature Ramp:

    • Rate: 10°C/sec (Ballistic heating).

    • Final Temp: 280°C.

    • Hold Time: 2.0 minutes (Ensure complete transfer to column).

  • Cleaning Phase: Ramp to 320°C (post-transfer) to bake out heavy matrix residues.

Protocol B: Hot Splitless Optimization (Legacy Systems)

If PTV is unavailable, you must balance vaporization vs. degradation.

  • Isothermal Temperature: 260°C .

    • Note: Do not exceed 275°C. Data indicates GA3-Me degradation accelerates exponentially above 275°C.

  • Pulse Pressure: Apply a pressure pulse (e.g., 30 psi for 0.75 min).

    • Why? High pressure compresses the vapor cloud, pushing analytes onto the column faster, reducing their residence time in the hot liner.

  • Purge Flow: Activate split vent at 1.0 min to sweep residual solvent.

Module 3: Visualization & Logic

PTV Temperature Profile

The following diagram illustrates the ideal temperature trajectory for a PTV injection of MeGAs.

PTV_Profile Start Injection (Liquid State) Evap Solvent Evaporation (60°C Isothermal) Start->Evap t = 0-0.5 min Ramp Ballistic Ramp (12°C/sec) Evap->Ramp Split Valve Closed Transfer Analyte Transfer (280°C) Ramp->Transfer Analytes Vaporize Clean Liner Cleaning (320°C) Transfer->Clean Post-Run

Caption: Figure 1. PTV temperature profile designed to protect thermally labile MeGAs during the critical vaporization phase.

Troubleshooting Logic Flow

Use this decision tree when you encounter peak issues.

Troubleshooting_Logic Issue Symptom: Poor MeGA Peak Quality Check1 Is the peak tailing? Issue->Check1 Check2 Are there 'Ghost Peaks'? Issue->Check2 Check3 Is sensitivity low for high MW GAs? Issue->Check3 Action1 Active Sites in Liner. Replace with Deactivated Liner. Check1->Action1 Yes Action2 Thermal Degradation. LOWER Inj Temp by 20°C or switch to PTV. Check2->Action2 Yes Action3 Discrimination. INCREASE Inj Temp or use Pulsed Splitless. Check3->Action3 Yes

Caption: Figure 2. Diagnostic workflow for identifying injector-related artifacts in Gibberellin analysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I see multiple peaks for a single Gibberellin standard? A: This is classic thermal degradation or incomplete derivatization.

  • Incomplete Derivatization: Methylation with diazomethane or MeOH/H+ might leave hydroxyl groups free. These free -OH groups hydrogen bond with the liner, causing adsorption. Fix: Consider a second derivatization step using MSTFA or BSTFA to create Me-TMS derivatives , which are significantly more thermally stable than Methyl esters alone.

  • Isomerization: High injector temps (>280°C) can cause isomerization at the C-3 hydroxyl.

Q2: Can I use glass wool in my liner to improve vaporization? A: Proceed with extreme caution. While glass wool increases surface area for vaporization, it also increases the surface area of active silanol sites. For nanogram-level GA analysis, baffled deactivated liners (wool-free) are preferred to minimize irreversible adsorption.

Q3: My GA3 peak is disappearing, but GA9 is fine. Why? A: GA3 is more polar and thermally labile (due to -OH groups) than GA9. This is "High Boiler Discrimination."

  • If using Splitless: Your temperature is likely too low to vaporize GA3, or the residence time is too long, allowing degradation.

  • Fix: Switch to PTV or increase the column flow rate during injection (Pressure Pulse) to sweep GA3 onto the column faster.

Q4: What is the optimal septum purge flow? A: Set to 3 mL/min . If the flow is too low, septum bleed (polysiloxanes) will accumulate in the liner, reacting with the MeGAs. If too high, you risk losing volatile lower-weight GAs.

References

  • Yamada, K., et al. (1985). "Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry." Journal of the American Society of Brewing Chemists.

    • Context: Establishes baseline parameters for GA extraction and GC-MS injection temper
  • Grob, K. (2001). "Split and Splitless Injection for Quantitative Gas Chromatography." Wiley-VCH.
  • Tarkowská, D., et al. (2014).[1] "Screening of plant hormones in plant matrices using LC-MS/MS and GC-MS." Methods in Molecular Biology.

    • Context: Discusses modern derivatization (Me-TMS) and the shift toward milder injection conditions.
  • Agilent Technologies. (2020). "Optimizing Splitless Injection for Trace Analysis." Application Note.

    • Context: General parameters for pressure pulsed injection to reduce residence time of labile compounds.

Note: This guide assumes the use of a standard 30m, 0.25mm ID, 0.25µm film thickness capillary column (e.g., DB-5ms or HP-5ms).

Sources

Technical Support Center: Gibberellin A4 Methyl Ester Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gibberellin A4 Methyl Ester (MeGA4) is generally stable in anhydrous methanol when stored at -20°C for up to 6–12 months.[1][2] However, it is chemically distinct from its free acid precursor (GA4) and exhibits specific vulnerabilities in solution.[2]

The primary stability risks in methanol are:

  • Hydrolysis: Conversion back to free GA4 if the methanol absorbs atmospheric moisture.

  • Transesterification: Slow exchange if dissolved in non-methanol alcohols (e.g., ethanol) with trace catalysts.[2]

  • Concentration Drift: Rapid evaporation of methanol, altering molarity.[2]

Stability Decision Tree (Interactive Workflow)

Before proceeding with your experiment, use this logic flow to determine the integrity of your sample.

GA4_Stability Start Start: Check MeGA4 Stock Solution Storage How was it stored? Start->Storage OK_Cond Stored at -20°C Dark, Sealed Storage->OK_Cond Yes Bad_Cond Room Temp > 24h or Unsealed Storage->Bad_Cond No Solvent Solvent Quality? Dry_MeOH Anhydrous MeOH (<0.05% Water) Solvent->Dry_MeOH High Purity Wet_MeOH Standard/Old MeOH (Likely Water Absorption) Solvent->Wet_MeOH Unknown/Low OK_Cond->Solvent Action_Purify Risk: Hydrolysis Re-methylate or Discard Bad_Cond->Action_Purify Action_QC Proceed to QC Check (GC-MS or TLC) Dry_MeOH->Action_QC Wet_MeOH->Action_Purify

Figure 1: Stability assessment workflow for MeGA4 stock solutions. Green paths indicate optimal stability; red paths indicate high risk of degradation.

Technical Deep Dive: Mechanisms of Instability

A. Hydrolysis (The Primary Threat)

While methyl esters are protecting groups, they are not permanent.[2] In the presence of water (even trace amounts absorbed by methanol from the air) and trace acidity (common in aged methanol), MeGA4 undergoes hydrolysis.[2]

  • Mechanism: Nucleophilic attack by water at the carbonyl carbon of the ester group.

  • Result: Reappearance of Gibberellin A4 (Free Acid) .[2]

  • Impact: In biological assays, this mimics the active hormone earlier than intended. In GC-MS, it results in peak broadening or loss of the ester peak unless re-derivatized.

B. Isomerization

Unlike Gibberellin A3 (GA3), GA4 lacks the C1-C2 double bond, making it more resistant to aromatization.[1][2] However, the C-19 lactone ring is sensitive to nucleophilic attack.[1][2]

  • Risk Factor: Basic conditions (pH > 8).[1][2]

  • Prevention: Ensure methanol is neutral. Avoid storing in glassware washed with alkaline detergents without acid rinsing.

Troubleshooting Guide (FAQ)

Q1: I see a "ghost peak" in my GC-MS analysis of MeGA4. What is it?

Diagnosis: This is likely Gibberellin A4 (Free Acid) or a TMS-derivative artifact .[1][2]

  • Cause: If you inject MeGA4 directly into a GC-MS without silylation, free hydroxyl groups at C-3 and C-13 can cause thermal degradation or tailing.[1][2] If you see a peak at the retention time of the free acid, your ester has hydrolyzed during storage.

  • Solution:

    • Always derivatize hydroxyl groups (e.g., with BSTFA/TMCS) even if the carboxyl group is methylated.[2]

    • Check the stock solution on TLC (Silica gel; Ethyl Acetate:Hexane 1:1).[2] Free acid will stay near the origin; Methyl ester will migrate (Rf ~0.6).[2]

Q2: Can I store MeGA4 in methanol at room temperature for a week?

Verdict: Not Recommended.

  • Reasoning: Methanol is highly volatile.[2] Even in a sealed vial, repeated opening causes solvent evaporation, effectively increasing the concentration of your standard.

  • Data: A 1 mL MeOH solution in a standard screw-cap vial can lose 5–10% volume per week at 25°C if the seal is imperfect.[1]

  • Protocol: Store at -20°C. If you must keep it at RT, use a crimp-top vial with a PTFE/Silicone septum.

Q3: My methanol solution turned slightly yellow. Is the MeGA4 degraded?

Diagnosis: Likely oxidative degradation or contaminant polymerization .[1][2]

  • Explanation: Pure MeGA4 solutions should be colorless. Yellowing suggests oxidation of the secondary alcohol at C-3 or polymerization of trace impurities.

  • Action: Discard the solution. The presence of chromophores indicates significant chemical alteration that will skew biological or analytical results.

Comparative Stability Data

ParameterSolid State (Powder)Methanol Solution (Anhydrous)Methanol Solution (Wet/Aged)
Storage Temp -20°C-20°C-20°C
Shelf Life > 4 Years6–12 Months< 1 Month
Primary Risk HygroscopicityEvaporationHydrolysis to Free Acid
Light Sensitivity LowModerateModerate
Container Amber GlassAmber Glass + PTFE CapNot Recommended

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (1 mg/mL)
  • Weighing: Weigh 1 mg of Gibberellin A4 Methyl Ester into a silanized amber glass vial.

    • Why Silanized? GAs can adsorb to active sites on untreated glass, lowering effective concentration.[2]

  • Solvent Addition: Add 1.0 mL of HPLC-grade, Anhydrous Methanol .

    • Critical Step: Do not use "wash bottle" methanol.[2] Use a fresh bottle to minimize water content.

  • Dissolution: Vortex gently for 30 seconds. MeGA4 is freely soluble in methanol.

  • Purging: Overlay the solution with dry Nitrogen or Argon gas to displace oxygen and moisture.

  • Sealing: Cap immediately with a Teflon (PTFE) lined screw cap.[2] Parafilm the cap for long-term storage.[1][2]

SOP-02: QC Verification via GC-MS
  • Column: DB-5ms or equivalent (30m x 0.25mm).[1][2]

  • Injector: Splitless, 250°C.

  • Derivatization:

    • Take 50 µL of stock.

    • Evaporate to dryness under N2.

    • Add 50 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.

    • Inject 1 µL.

  • Acceptance Criteria: Single peak >98% area. Presence of a secondary peak at M-15 or M-31 (characteristic of free acid impurities) >2% requires re-purification.[1][2]

References

  • Cayman Chemical. (2022).[1][2][3] Gibberellin A4 Product Information & Stability Data. Retrieved from (Note: Link directs to GA3/GA4 general data as proxy for specific ester stability).[1][2]

  • PubChem. (2025).[1][2] Gibberellin A4 Methyl Ester Compound Summary. National Library of Medicine. Retrieved from .[1][2]

  • Schneider, G., et al. (1995).[1][2] Comparison between high resolution selected ion monitoring and four-sector tandem mass spectrometry in quantitative analysis of gibberellins. Analytical Chemistry, 67(10), 1711-1716.[1][2] (Establishes GC-MS standards for GA methyl esters).

  • Takahashi, N., et al. (1957).[1][2] A new gibberellin, gibberellin A4.[2] Bulletin of the Agricultural Chemical Society of Japan. (Foundational structure and stability characterization).

  • BenchChem. (2025).[1][2] Storage conditions for Gibberellin A4 and derivatives. Retrieved from .[1][2]

Sources

Technical Guide: Overcoming Solubility & Stability Issues of GA4 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with Gibberellin A4 Methyl Ester (MeGA4).[1] It addresses the physicochemical challenges of this lipophilic diterpenoid, specifically focusing on solubilization, stability, and delivery in aqueous environments.

Introduction: The Lipophilicity Paradox

Gibberellin A4 Methyl Ester (MeGA4) is a derivative of the plant hormone Gibberellin A4.[2] While the methylation of the C-7 carboxyl group significantly enhances lipophilicity—facilitating cuticle penetration and cellular uptake—it simultaneously renders the compound "sparingly soluble" in aqueous media (hydrolysis buffers, cell culture media, or hydroponic solutions).

The Core Challenge: Researchers often face a "crash-out" phenomenon where the compound precipitates upon dilution into aqueous buffers, or conversely, undergoes unintended hydrolysis, converting back to the free acid (GA4) before reaching the target site.

Physicochemical Profile
PropertyValueImplication
Molecular Formula

Diterpenoid structure
Molecular Weight 346.42 g/mol Small molecule, high permeability
Solubility (Water) < 0.1 mg/mLHigh risk of precipitation
Solubility (DMSO) > 15 mg/mLExcellent stock solvent
LogP (Est.) ~2.5 - 3.0Favors lipid bilayers over cytosol

Standard Solubilization Protocol (The "Happy Path")

This protocol minimizes the risk of "flash precipitation" (rapid formation of micro-crystals upon contact with water).

Step 1: Preparation of Stock Solution (1000x)

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is superior to Ethanol due to lower volatility and higher solubilizing power for diterpenoids.

  • Weigh 10 mg of MeGA4.

  • Dissolve in 1 mL of anhydrous DMSO to create a 10 mg/mL (approx. 28.8 mM) stock.[1]

  • Critical Step: Vortex for 30 seconds. Ensure no crystal residues remain on the tube walls.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

Step 2: Aqueous Dilution (The "Dropwise" Technique)

Objective: Dilute to working concentration (e.g., 10 µM) without precipitation.

  • Prepare your aqueous medium (e.g., MS media, PBS, or water) in a beaker with a magnetic stir bar spinning at medium speed.

  • Do NOT add water to the DMSO stock.

  • DO add the DMSO stock dropwise into the vortexing/stirring aqueous media.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent cytotoxicity or phytotoxicity.

Visual Workflow: Solubilization Decision Tree

The following diagram illustrates the logical flow for preparing stable solutions and handling precipitation events.

G Start Solid MeGA4 (Powder) Stock Dissolve in Anhydrous DMSO (10-30 mg/mL) Start->Stock Check1 Visual Inspection: Clear Solution? Stock->Check1 Sonicate Sonicate (40°C, 5 mins) Check1->Sonicate No (Crystals) Dilution Dilute into Aqueous Media (Rapid Stirring) Check1->Dilution Yes Sonicate->Check1 Check2 Visual Inspection: Cloudy/Precipitate? Dilution->Check2 Success Ready for Assay (Use within 24h) Check2->Success No (Clear) Rescue1 Add Surfactant (Tween-20, 0.05%) Check2->Rescue1 Yes (Cloudy) Rescue2 Use Cyclodextrin (HP-β-CD Carrier) Rescue1->Rescue2 If fails Rescue2->Success

Figure 1: Decision tree for solubilizing GA4 Methyl Ester, including rescue steps for precipitation events.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turned cloudy immediately upon dilution."

Diagnosis: This is "Flash Precipitation." The local concentration of MeGA4 exceeded its aqueous solubility limit before it could disperse. Corrective Action:

  • Increase Stirring: Ensure the aqueous phase is moving rapidly (vortex or stir bar) before adding the stock.

  • Reduce Stock Concentration: Dilute your DMSO stock 1:10 with DMSO before adding to water.

  • Add Surfactant: Pre-condition your aqueous media with 0.01% - 0.05% Tween-20 .[1] This reduces surface tension and stabilizes hydrophobic molecules in micelles.

Issue 2: "I see no biological effect in my assay."

Diagnosis:

  • Precipitation: The compound crashed out and stuck to the plasticware walls (very common with hydrophobic esters).

  • Lack of Hydrolysis: MeGA4 is often a pro-hormone. If your assay requires binding to the GID1 receptor, the methyl group must be cleaved to form the active acid (GA4). If your system lacks esterases (e.g., some cell-free assays), the compound remains inactive.[1] Corrective Action:

  • Check Delivery: Use glass vials instead of polypropylene to minimize adsorption.

  • Verify Activity: If using an in vitro binding assay, use free GA4, not the ester. If using whole plants/cells, ensure sufficient incubation time for endogenous esterases to activate the compound.

Issue 3: "My stock solution froze in the fridge."

Diagnosis: DMSO freezes at 19°C. This is normal. Corrective Action: Thaw at room temperature or in a 37°C water bath. Vortex vigorously before use to ensure the solute hasn't concentrated at the bottom (cryoconcentration).

Stability & Hydrolysis: The Hidden Variable

Researchers must decide if they want to maintain the ester form or facilitate its conversion to the active acid.

Mechanism:


[1]
Managing Hydrolysis
GoalpH StrategyTemperatureAdditives
Keep as Ester Maintain pH 5.0 - 6.04°CNone
Slow Release pH 7.0 - 7.420°C - 25°CNone
Rapid Activation pH > 8.0 (Alkaline)37°CEsterase (e.g., PLE)
Visualizing the Stability Pathway

Hydrolysis Ester MeGA4 (Ester) Lipophilic / Pro-drug Transition Hydrolysis Intermediate Ester->Transition Acid GA4 (Free Acid) Active Hormone Transition->Acid Base High pH (>8.0) (Rapid Saponification) Base->Transition Enzyme Esterases (In Vivo Activation) Enzyme->Transition AcidCat Low pH (<4.0) (Slow) AcidCat->Transition

Figure 2: Hydrolysis pathway of MeGA4.[1] High pH and esterases accelerate conversion to the active acid form.

Advanced Delivery Systems

For experiments requiring high concentrations (>100 µM) without toxic levels of DMSO, use Cyclodextrin Complexation .

Protocol:

  • Prepare a 50 mM solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Add MeGA4 stock (in DMSO) to this solution.

  • Shake at room temperature for 30 minutes.

  • The hydrophobic MeGA4 will enter the cyclodextrin cavity, rendering it water-soluble without precipitation.

References

  • PubChem. (2025).[1] Gibberellin A4 methyl ester | C20H26O5.[1][3] National Library of Medicine. [Link][1]

  • Wu, G., et al. (2015).[1] Solubility and Solution Thermodynamics of Gibberellin A4 in Different Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • PhytoTech Labs. (2023).[1] Plant Growth Regulator Preparation and Stock Solutions. [Link][1]

  • Splendid Lab. (2024).[1] Gibberellin A4 Methyl Ester Product Specifications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectral Fragmentation of Gibberellin A4 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of plant hormone analysis and the broader field of natural product chemistry, mass spectrometry stands as an indispensable tool for structural elucidation and quantification. The C19-gibberellins, a class of tetracyclic diterpenoid plant hormones, play crucial roles in various developmental processes, making their accurate identification paramount. This guide provides an in-depth analysis of the electron ionization (EI) mass spectral fragmentation pattern of gibberellin A4 (GA4) methyl ester, a prominent member of this family. By comparing its fragmentation behavior with that of other structurally related gibberellin methyl esters, we aim to furnish researchers with the nuanced understanding required for confident identification and differentiation of these vital signaling molecules.

The Decisive Role of Mass Spectrometry in Gibberellin Analysis

The structural complexity and the often minute quantities of gibberellins present in biological matrices necessitate highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has long been a cornerstone of gibberellin analysis.[1][2] The derivatization of the carboxylic acid group to its methyl ester enhances volatility, making these compounds amenable to GC separation. Subsequent electron ionization provides reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for both identification through library matching and de novo structural inference.

The fragmentation pathways of gibberellin methyl esters are intricate, influenced by the gibbane skeleton and the nature and position of functional groups. Understanding these pathways is not merely an academic exercise; it is fundamental to distinguishing between closely related isomers that may exhibit vastly different biological activities.

The Fragmentation Roadmap of Gibberellin A4 Methyl Ester

Gibberellin A4 methyl ester (C₂₀H₂₆O₅, Molecular Weight: 346.4 g/mol ) possesses the core ent-gibberellane skeleton, characterized by a C/D ring system containing a γ-lactone. Upon electron ionization, the molecular ion ([M]⁺˙ at m/z 346) is formed, which then undergoes a series of characteristic fragmentation reactions.

The fragmentation of gibberellin methyl esters is often initiated by the loss of substituents from the A and B rings, followed by cleavages within the C and D rings. Key fragmentation pathways for gibberellin A4 methyl ester are proposed based on established principles of mass spectrometry and studies on related compounds.

A proposed fragmentation pathway for gibberellin A4 methyl ester is depicted below:

fragmentation_pathway M [M]⁺˙ (m/z 346) Gibberellin A4 Methyl Ester F1 [M - H₂O]⁺˙ (m/z 328) M->F1 - H₂O F2 [M - CH₃OH]⁺˙ (m/z 314) M->F2 - CH₃OH F3 [M - COOCH₃]⁺ (m/z 287) M->F3 - •COOCH₃ F4 [M - H₂O - CO]⁺˙ (m/z 300) F1->F4 - CO F5 [M - CH₃OH - CO]⁺˙ (m/z 286) F2->F5 - CO F6 m/z 228 F2->F6 - C₂H₄O₂ F7 m/z 210 F6->F7 - H₂O

Caption: Proposed EI fragmentation of Gibberellin A4 methyl ester.

A hallmark of the mass spectra of many gibberellin methyl esters is the elimination of water (H₂O) and methanol (CH₃OH) from the molecular ion. The loss of water is particularly prominent for gibberellins containing hydroxyl groups. Subsequent losses of carbon monoxide (CO) from these initial fragment ions are also commonly observed.

A Comparative Analysis: GA4 Methyl Ester vs. Other Gibberellin Methyl Esters

To truly appreciate the unique fragmentation signature of gibberellin A4 methyl ester, a comparison with its structural relatives is essential. The presence and position of double bonds and additional hydroxyl groups significantly influence the fragmentation pathways.

Gibberellin Methyl EsterKey Structural Differences from GA4-MeExpected Impact on Fragmentation
Gibberellin A1 Methyl Ester Additional hydroxyl group at C-13.More pronounced loss of a second water molecule.
Gibberellin A7 Methyl Ester Double bond in the A-ring.Favors retro-Diels-Alder fragmentation of the A-ring.
Gibberellin A9 Methyl Ester Lacks the C-3 hydroxyl group.Reduced intensity of the [M-H₂O]⁺˙ ion.
Gibberellin A20 Methyl Ester C-20 present as a methyl group.Different fragmentation patterns involving the C/D ring system.

The mass spectra of gibberellin methyl esters are often complex, with many overlapping fragment ions. However, careful examination of the relative intensities of key ions can provide a reliable means of differentiation.

Experimental Protocol for GC-MS Analysis of Gibberellin Methyl Esters

The following protocol provides a general framework for the analysis of gibberellin methyl esters by GC-MS. Optimization of specific parameters may be required depending on the instrumentation and the complexity of the sample matrix.

1. Sample Preparation and Derivatization:

  • Extraction: Gibberellins are typically extracted from biological matrices using a solvent system such as 80% methanol.

  • Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering compounds. A C18 cartridge is often used for initial cleanup, followed by an anion-exchange cartridge to isolate the acidic gibberellins.

  • Methylation: The purified gibberellin fraction is dried and then methylated using an ethereal solution of diazomethane or with trimethylsilyldiazomethane. The reaction is typically carried out at room temperature for a short duration. After methylation, the excess reagent is removed under a stream of nitrogen.

2. GC-MS Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for separation. A common column choice is a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness of a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 300°C) to elute the gibberellin methyl esters.

  • Injector: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: An electron ionization source is used with a standard ionization energy of 70 eV. The mass analyzer (e.g., quadrupole) is scanned over a mass range of m/z 50-600.

gc_ms_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis A Extraction B Purification (SPE) A->B C Methylation B->C D Injection C->D Derivatized Sample E Separation (GC) D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Data Analysis G->H Mass Spectrum

Caption: General workflow for GC-MS analysis of gibberellins.

Conclusion

The mass spectral fragmentation of gibberellin A4 methyl ester provides a rich source of structural information that is crucial for its unambiguous identification. By understanding the characteristic fragmentation pathways and comparing them with those of other gibberellin methyl esters, researchers can confidently navigate the complexities of gibberellin analysis. The combination of meticulous sample preparation, optimized GC-MS parameters, and a thorough understanding of fragmentation mechanisms will continue to be a powerful approach in the study of these vital plant hormones.

References

  • Takahashi, N., Murofushi, N., & Yokota, T. (1969). Gibberellins in immature seeds of Pharbitis nil. II. Isolation and structures of novel gibberellins, gibberellins A26 and A27. Tetrahedron Letters, 10(13), 1065-1068.
  • Binks, R., MacMillan, J., & Pryce, R. J. (1969). Plant hormones—VIII. Combined gas chromatography-mass spectrometry of the methyl esters of gibberellins A1 to A24 and their trimethylsilyl ethers. Phytochemistry, 8(1), 271-284.
  • Gray, R. T., & Pryce, R. J. (1974). A stereoselective elimination in the mass spectra of hexahydrofluorene derivatives related to gibberellins. Journal of the Chemical Society, Perkin Transactions 2, (8), 955-960.
  • Yamada, K., Ogawa, Y., & Nishimura, Y. (1975). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Journal of the American Society of Brewing Chemists, 33(2), 71-75.
  • Okamoto, M., Hanada, A., Kamiya, Y., & Yamaguchi, S. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. In Plant Hormones (pp. 53-60). Humana Press.
  • Urbanová, T., Tarkowská, D., Novák, O., Hedden, P., & Strnad, M. (2013). Analysis of gibberellins as free acids by ultra performance liquid chromatography–tandem mass spectrometry. Talanta, 114, 131-138.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Gibberellin A4 Methyl Ester via NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with phytohormones, the purity of starting materials is paramount. This guide provides an in-depth technical comparison and experimental protocols for validating the purity of gibberellin A4 methyl ester using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique.

Gibberellin A4, and by extension its methyl ester, is a potent plant growth regulator. Its efficacy in agricultural and research applications is directly tied to its purity. Contaminants, such as other gibberellin variants (e.g., gibberellin A7) or residual starting materials from synthesis, can lead to inconsistent and misleading experimental outcomes.[1] Therefore, a robust analytical method to confirm both the identity and purity of gibberellin A4 methyl ester is not just a matter of quality control, but a prerequisite for sound scientific research.

The Power of Quantitative NMR (qNMR) for Purity Assessment

While several analytical techniques can be employed for purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) offers distinct advantages.[2] Unlike chromatographic methods that rely on comparing a sample's response to that of a reference standard, qNMR is a primary ratio method.[3] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the direct quantification of a compound's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[4]

This is particularly advantageous when dealing with novel or rare compounds where a certified reference material may not be available.[4] Furthermore, a single qNMR experiment can provide structural confirmation of the target molecule and identify and quantify impurities simultaneously, making it a highly efficient and information-rich technique.[5][6]

Comparison with Alternative Analytical Methods

To appreciate the utility of NMR, it's helpful to compare it with other common analytical techniques used for purity assessment of plant hormones like gibberellins.[7][8]

Technique Principle Advantages Disadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the molar concentration of nuclei.- Absolute quantification without a specific reference standard of the analyte.[9] - Provides structural information. - Non-destructive.[9] - Can identify and quantify unknown impurities.[9]- Relatively lower sensitivity compared to MS-based methods.[10] - Higher initial instrument cost.[11]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.- High sensitivity and resolution. - Well-established for routine analysis.- Requires a specific reference standard for each analyte for accurate quantification. - Co-elution of impurities can lead to inaccurate results.[10] - Does not provide definitive structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.- Excellent for volatile and thermally stable compounds.[12] - High sensitivity and provides structural information through mass spectra.[13]- Requires derivatization for non-volatile compounds like many gibberellins. - Not suitable for thermally labile compounds.

As the table illustrates, while HPLC and GC-MS are powerful techniques, qNMR's ability to provide both structural confirmation and absolute quantification in a single, non-destructive experiment makes it an invaluable tool for the definitive purity assessment of gibberellin A4 methyl ester.

Experimental Workflow for qNMR Purity Validation

The following section details a step-by-step protocol for determining the purity of gibberellin A4 methyl ester using ¹H qNMR. The causality behind each step is explained to ensure a robust and self-validating experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte (Gibberellin A4 Methyl Ester) dissolve Co-dissolve in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard (e.g., Maleic Acid) weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_params Set Quantitative Parameters (Long relaxation delay, 90° pulse) insert_sample->setup_params acquire_data Acquire ¹H NMR Spectrum setup_params->acquire_data phase_correct Phase and Baseline Correction acquire_data->phase_correct integrate Integrate Analyte and Standard Peaks phase_correct->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Part 1: Rigorous Sample Preparation

The foundation of an accurate qNMR experiment lies in meticulous sample preparation.[14]

1.1. Selection of an Appropriate Internal Standard: The choice of an internal standard is critical.[15] An ideal standard should:

  • Be of high, certified purity.

  • Be chemically inert and not react with the analyte or solvent.

  • Have sharp, well-resolved signals that do not overlap with any analyte or impurity signals.[16]

  • Be completely soluble in the chosen deuterated solvent.[16]

For gibberellin A4 methyl ester in a non-polar solvent like chloroform-d (CDCl₃), maleic acid is a suitable internal standard. Its two olefinic protons give a sharp singlet far downfield from the complex aliphatic and olefinic signals of the gibberellin.

1.2. Accurate Weighing:

  • Use a calibrated microbalance to accurately weigh approximately 5-10 mg of gibberellin A4 methyl ester into a clean, dry vial.

  • Accurately weigh a similar mass of the internal standard (e.g., maleic acid) into the same vial. The goal is to have a molar ratio between the analyte and standard that is close to 1:1 for optimal integration accuracy.[17]

1.3. Dissolution:

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[14] The solvent must completely dissolve both the analyte and the internal standard.[18]

  • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles.

1.4. Transfer to NMR Tube:

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube to remove any particulate matter.

  • Cap the NMR tube to prevent solvent evaporation and contamination.

Part 2: Optimized Data Acquisition

To ensure the signal integrals are truly quantitative, specific acquisition parameters must be set.

2.1. Instrument Setup:

  • Insert the sample into the NMR spectrometer and allow at least 5 minutes for the sample to thermally equilibrate.[19]

  • Tune and shim the sample to achieve good magnetic field homogeneity, which is crucial for sharp lines and accurate integration.[19]

2.2. Key Quantitative Parameters:

  • Relaxation Delay (d1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the standard. A long relaxation delay ensures that all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons. A typical starting value for small molecules is 30 seconds.

  • Pulse Angle: Use a 90° pulse to ensure maximum signal for each scan.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).

Part 3: Precise Data Processing and Purity Calculation

3.1. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum. Inaccurate phasing and baseline correction are major sources of integration errors.

3.2. Integration:

  • Identify a well-resolved, non-overlapping signal for both the gibberellin A4 methyl ester and the internal standard.

    • For gibberellin A4 methyl ester, the singlet corresponding to the methyl ester protons (-OCH₃) is often a good choice.

    • For maleic acid, the singlet for the two olefinic protons is used.

  • Integrate the selected peaks.

3.3. Purity Calculation: The purity of the gibberellin A4 methyl ester can be calculated using the following formula, which is a cornerstone of qNMR analysis as described by the United States Pharmacopeia (USP):[3]

Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

Where:

  • I_analyte : Integral of the selected analyte signal.

  • N_analyte : Number of protons giving rise to the selected analyte signal (e.g., 3 for the -OCH₃ group).

  • I_standard : Integral of the internal standard signal.

  • N_standard : Number of protons giving rise to the internal standard signal (e.g., 2 for maleic acid).

  • MW_analyte : Molecular weight of gibberellin A4 methyl ester (346.42 g/mol ).[20]

  • m_analyte : Mass of the gibberellin A4 methyl ester weighed.

  • MW_standard : Molecular weight of the internal standard (e.g., maleic acid, 116.07 g/mol ).

  • m_standard : Mass of the internal standard weighed.

  • Purity_standard : Certified purity of the internal standard (as a percentage).

Identifying Potential Impurities

A key strength of NMR is its ability to detect and help identify impurities. For gibberellin A4, a common impurity is gibberellin A7, which differs only by the presence of an additional double bond.[1] This structural difference will result in distinct signals in the NMR spectrum, particularly in the olefinic region. Other potential impurities could include residual solvents from purification, which can be identified by their characteristic chemical shifts.[21]

G GA4_ME Gibberellin A4 Methyl Ester Purity_Validation Purity Validation GA4_ME->Purity_Validation NMR NMR Spectroscopy Purity_Validation->NMR Impurity_ID Impurity Identification NMR->Impurity_ID Quantification Absolute Quantification (qNMR) NMR->Quantification Structure_Confirm Structural Confirmation NMR->Structure_Confirm GA7 Gibberellin A7 Impurity_ID->GA7 Solvents Residual Solvents Impurity_ID->Solvents

Caption: Logical relationships in NMR-based purity validation.

Conclusion

Validating the purity of gibberellin A4 methyl ester is a critical step in ensuring the reliability and reproducibility of research and development outcomes. While various analytical techniques are available, quantitative NMR stands out as a superior method, offering the unique capability of simultaneous structural confirmation and absolute purity determination without the need for a specific analyte reference standard. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately assess the purity of their gibberellin samples, thereby upholding the highest standards of scientific integrity.

References

  • qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. (2001). Phytochemical Analysis.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative NMR (qNMR).Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • NMR Sample Preparation: The Complete Guide.
  • qNMR in natural products: practical approaches. (2024). Frontiers in Chemistry.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
  • Quantitative NMR Spectroscopy.University of California, Berkeley.
  • Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. (2025). RSC Publishing.
  • NMR Sample Prepar
  • FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. (2012). Spectroscopy.
  • A Guide to Quantit
  • Stimuli Article (qNMR).US Pharmacopeia (USP).
  • A Comparative Guide to the Validation of a New Analytical Method for Gibberellin A18 Detection.Benchchem.
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021). Reddit.
  • Internal Standard for qNMR.FUJIFILM Wako Chemicals Europe GmbH.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review.
  • Progress and development of analytical methods for gibberellins. (2017). PubMed.
  • Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1. (2023). ACS Omega.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic
  • Gibberellic acid.Magritek.
  • Gibberellin A4 methyl ester.PubChem - NIH.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.Pharmacopeia.
  • Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS.
  • Gibberellin A4.Sigma-Aldrich.
  • Analysis of Gibberellins. (2000).
  • (PDF) Progress and Development of Analytical Methods for Gibberellins.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • (PDF) Methods of Plant Hormone Analysis.
  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.Journal of Organic Chemistry.
  • The molecular and crystal structures of gibberellin A4 and gibberellin A13 methyl esters.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Can plant hormonomics be built on simple analysis? A review.PMC.
  • Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1. (2023). PMC.
  • Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. (2014). Scientific Research Publishing.
  • (+)-Gibberellic Acid.PubChem.
  • (PDF) Biosynthesis of Gibberellins. (2025).

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Methylation Reagents for Gibberellin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of gibberellins.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that function as phytohormones, playing a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development.[1] Accurate quantification of endogenous GAs is crucial for understanding their physiological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective analysis of GAs.[2][3][4]

However, due to their low volatility and thermal instability, GAs require derivatization prior to GC-MS analysis. Methylation of the carboxyl group is a common and effective derivatization strategy that increases the volatility and stability of GA molecules.[2] The choice of methylation reagent is a critical decision that can significantly impact the accuracy, precision, and safety of the analysis. This guide provides a comprehensive comparison of the most commonly used methylation reagents for gibberellin analysis, offering insights into their performance, supported by established protocols and safety considerations.

Key Methylation Reagents for Gibberellin Analysis

This guide will focus on the following methylation reagents:

  • Diazomethane (CH₂N₂): The traditional and highly reactive choice.

  • Trimethylsilyldiazomethane (TMSD): A safer, commercially available alternative to diazomethane.

  • Methyl Iodide (CH₃I) with a Strong Base: A powerful permethylation method.

  • Dimethyl Carbonate (DMC): A "green" and less hazardous alternative.

Diazomethane (CH₂N₂)

Diazomethane has historically been the reagent of choice for the methylation of carboxylic acids, including gibberellins, due to its high reactivity and the clean, quantitative conversion to methyl esters.[5][6]

Mechanism of Action

Diazomethane is a potent methylating agent that reacts rapidly with acidic protons, such as those on carboxylic acids. The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which then rapidly reacts with the carboxylate anion to yield the methyl ester and nitrogen gas. This reaction is highly efficient and typically goes to completion with minimal by-product formation when used correctly.[6][7]

Advantages and Disadvantages
AdvantagesDisadvantages
High Reactivity & Efficiency: Reacts rapidly and quantitatively with carboxylic acids at room temperature.[7]Extreme Toxicity & Carcinogenicity: Diazomethane is a potent toxin and a suspected carcinogen.[5]
Clean Reaction: The only byproduct is nitrogen gas, which is easily removed.[5]Explosive and Unstable: It is a yellow gas that can explode unpredictably, especially in the presence of sharp surfaces, ground glass joints, or certain metals.[5]
High Specificity: Primarily reacts with acidic functional groups like carboxylic acids and phenols.[6]On-site Preparation Required: Diazomethane is too unstable to be stored and must be prepared fresh from hazardous precursors like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide).[2]
Potential for Side Reactions: Can react with other functional groups, such as ketones, to form epoxides, although this is generally slower than the reaction with carboxylic acids.[7]
Experimental Protocol: Methylation of Gibberellins with Diazomethane

This protocol is adapted from established methods for the analysis of gibberellins in plant tissues.[2]

Safety Precaution: Diazomethane is extremely hazardous. This procedure must be performed in a well-ventilated fume hood, behind a blast shield, using specialized glassware with fire-polished joints. Appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield, is mandatory.

Materials:

  • Dried gibberellin extract

  • Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Ethanol

  • Nitrogen gas supply

  • Specialized diazomethane generation apparatus

Procedure:

  • Diazomethane Generation:

    • Set up the diazomethane generation apparatus according to the manufacturer's instructions.

    • In a generating flask, dissolve Diazald™ in diethyl ether.

    • Slowly add a concentrated solution of KOH in ethanol to the Diazald™ solution while gently warming the mixture.

    • The generated yellow diazomethane gas is co-distilled with ether and collected in a receiving flask cooled in an ice bath.

  • Methylation of Gibberellin Extract:

    • Dissolve the dried gibberellin extract in a small volume of diethyl ether.

    • Slowly bubble the ethereal solution of diazomethane through the gibberellin extract solution until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quenching and Sample Preparation:

    • Carefully bubble nitrogen gas through the solution to remove excess diazomethane. The yellow color will disappear.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • The resulting methylated gibberellin sample is ready for further derivatization (e.g., silylation of hydroxyl groups) or direct GC-MS analysis.[2]

Workflow Diagram

Diazomethane_Workflow cluster_prep Diazomethane Generation (in fume hood with blast shield) cluster_methylation Methylation cluster_workup Work-up & Analysis Diazald Diazald™ in Ether Generator Diazomethane Generator Diazald->Generator KOH KOH in Ethanol KOH->Generator Diazomethane_Solution Ethereal Diazomethane Solution Generator->Diazomethane_Solution Distillation Reaction Reaction Vessel Diazomethane_Solution->Reaction Bubble through GA_Extract Gibberellin Extract in Ether GA_Extract->Reaction Quench Quench Excess CH₂N₂ Reaction->Quench N₂ Purge Evaporation Evaporation Quench->Evaporation Evaporate Solvent GCMS GC-MS Analysis Evaporation->GCMS Reconstitute TMSD_Workflow cluster_methylation Methylation cluster_workup Work-up & Analysis GA_Extract Gibberellin Extract in Toluene/Methanol Reaction Reaction Vial GA_Extract->Reaction TMSD_Solution TMS-Diazomethane Solution TMSD_Solution->Reaction Add dropwise Quench Quench Excess TMSD Reaction->Quench Add Acetic Acid Evaporation Evaporation Quench->Evaporation Evaporate Solvent GCMS GC-MS Analysis Evaporation->GCMS Reconstitute NaH_MeI_Workflow cluster_methylation Permethylation (Anhydrous) cluster_workup Work-up & Analysis GA_Extract Gibberellin Extract in DMF/DMSO Reaction Reaction Vial GA_Extract->Reaction NaH Sodium Hydride (NaH) NaH->Reaction Add and stir MeI Methyl Iodide (CH₃I) MeI->Reaction Add dropwise Quench Quench Excess NaH Reaction->Quench Quench with H₂O/MeOH Extraction Extraction Quench->Extraction Liquid-Liquid Extraction Drying Drying Extraction->Drying Dry organic phase Evaporation Evaporation Drying->Evaporation Evaporate Solvent GCMS GC-MS Analysis Evaporation->GCMS Reconstitute

Permethylation workflow with NaH and methyl iodide for gibberellin analysis.

Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a "green" methylating agent due to its low toxicity and environmentally benign by-products (carbon dioxide and methanol). I[8][9]t is a safer and more sustainable alternative to traditional methylating agents.

Mechanism of Action

The methylation of carboxylic acids with DMC is typically carried out at elevated temperatures and in the presence of a base catalyst, such as potassium carbonate (K₂CO₃). T[9]he base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the methyl group of DMC in a nucleophilic substitution reaction.

Advantages and Disadvantages
AdvantagesDisadvantages
Low Toxicity and Environmental Impact: DMC is non-toxic and produces only CO₂ and methanol as by-products.[9] Requires High Temperatures: The reaction typically requires elevated temperatures (e.g., 90-180°C), which may not be suitable for all gibberellin species.
Commercially Available and Inexpensive: DMC is a readily available and affordable solvent and reagent.Slower Reaction Times: Reactions can be slower compared to more reactive methylating agents.
High Selectivity: Can be selective for the methylation of carboxylic acids in the presence of other functional groups under optimized conditions.[9] May Require a Catalyst: A base catalyst is usually required to achieve efficient methylation.
Experimental Protocol: Methylation of Carboxylic Acids with Dimethyl Carbonate

This is a general protocol for the methylation of carboxylic acids with DMC that can be adapted for gibberellin analysis.

[9]Safety Precaution: Although less hazardous than other reagents, DMC should still be handled in a fume hood, and the reaction should be performed in a sealed vessel due to the elevated temperatures.

Materials:

  • Dried gibberellin extract

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another high-boiling point solvent

  • Sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine the dried gibberellin extract, DMC (can be used as both reagent and solvent), and a catalytic amount of potassium carbonate. DMSO can be used as a co-solvent.

  • Methylation:

    • Seal the vessel and heat the reaction mixture to 90-150°C with stirring. The optimal temperature and reaction time will depend on the specific gibberellin and should be determined empirically.

  • Work-up and Extraction:

    • After cooling to room temperature, dilute the reaction mixture with water and extract the methylated gibberellins with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • The methylated gibberellin sample is ready for GC-MS analysis.

Workflow Diagram

DMC_Workflow cluster_methylation Methylation cluster_workup Work-up & Analysis GA_Extract Gibberellin Extract Reaction Sealed Reaction Vessel GA_Extract->Reaction DMC Dimethyl Carbonate (DMC) DMC->Reaction Catalyst K₂CO₃ Catalyst Catalyst->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Cool, add H₂O, Extract Drying Drying Extraction->Drying Dry organic phase Evaporation Evaporation Drying->Evaporation Evaporate Solvent GCMS GC-MS Analysis Evaporation->GCMS Reconstitute

Sources

A Senior Application Scientist's Guide to Distinguishing Gibberellin A4 Methyl Ester from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant hormone analysis and the development of novel agrochemicals, the precise identification of specific gibberellin (GA) isomers is paramount. Gibberellin A4 (GA4), a potent plant growth regulator, and its methyl ester derivative are often accompanied by a suite of structurally similar isomers.[1][2][3] These isomers, while sharing the same molecular formula, can exhibit vastly different biological activities. Consequently, the ability to unambiguously distinguish Gibberellin A4 methyl ester from its structural isomers is not merely an analytical challenge; it is a critical necessity for accurate biological assessment and effective product development.

This guide provides an in-depth comparison of the most effective analytical techniques for differentiating these closely related compounds. We will delve into the principles behind each method, offer field-proven insights into experimental design, and provide detailed, self-validating protocols to ensure the integrity of your results.

The Challenge of Isomeric Complexity

Gibberellins are a large family of tetracyclic diterpenoid acids, with over 125 known structures.[4] Isomerism in gibberellins can arise from several factors, including:

  • Hydroxylation patterns: The number and position of hydroxyl groups on the gibberellin skeleton are primary determinants of their chromatographic behavior and biological activity.[5]

  • Stereochemistry: The spatial arrangement of substituents at various chiral centers leads to a multitude of stereoisomers.

  • Lactone ring formation: The position of the γ-lactone ring can vary, creating distinct isomeric structures.

Gibberellin A4 methyl ester can be challenging to distinguish from isomers such as Gibberellin A7 methyl ester, which differs only by the presence of a double bond in the A-ring, or Gibberellin A40 methyl ester, an isomer of GA4 containing a γ-lactone and an exocyclic methylene group.[6][7]

Core Analytical Strategies: A Comparative Overview

Three principal analytical techniques form the cornerstone of gibberellin isomer differentiation: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths Limitations Best For
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization, which can be time-consuming and introduce artifacts.Routine identification and quantification of known gibberellins.[8][9]
LC-MS/MS Separation by liquid chromatography coupled with tandem mass spectrometry for structural elucidation.High sensitivity and selectivity, suitable for complex matrices, no derivatization required.Can be more expensive, requires careful optimization of chromatographic conditions.High-throughput analysis and quantification in complex plant extracts.[10][11][12]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and stereochemical assignment.[13]Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.Definitive structural confirmation of novel or unknown isomers.[14][15]

Experimental Deep Dive: Protocols and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a powerful tool for gibberellin analysis due to its excellent separation efficiency and the availability of extensive mass spectral libraries. The key to successful GC-MS analysis of gibberellins lies in the derivatization step, which is necessary to increase their volatility.[16]

Caption: Workflow for GC-MS analysis of gibberellin isomers.

  • Extraction: Homogenize the plant tissue and extract with a polar solvent like 80% methanol.

  • Purification: Utilize Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.[17][18]

  • Derivatization:

    • Methylation: Treat the dried extract with diazomethane to convert the carboxylic acid group to a methyl ester.

    • Silylation: Subsequently, treat with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[5]

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to ensure separation of all derivatives.

    • Mass Spectrometry: Operate in electron ionization (EI) mode.

The power of GC-MS lies in the reproducible fragmentation patterns generated upon electron ionization.[19] For gibberellin methyl esters, characteristic fragmentation pathways can help distinguish between isomers.[20]

  • Molecular Ion (M+): The molecular ion peak will be present, but its intensity can vary.

  • Loss of Methyl Group (-CH3): A peak at M-15 is common.

  • Loss of Methoxy Group (-OCH3): A peak at M-31 is often observed.

  • Loss of the Ester Group (-COOCH3): A peak at M-59 is characteristic of methyl esters.[21][22][23]

  • Stereoselective Eliminations: The stereochemistry of the molecule can influence fragmentation. For example, the elimination of methyl formate can be stereoselective.[20]

Example Fragmentation Data for GA4-Me-TMS vs. an Isomer:

Fragment Ion (m/z) Gibberellin A4 Methyl Ester TMS Ether Hypothetical Isomer (e.g., GAx-Me-TMS) Interpretation
M+ 418418Same molecular weight
M-15 403403Loss of a methyl group
M-59 359359Loss of the methoxycarbonyl group
Characteristic Fragment 1 284298Different fragmentation of the A/B ring system
Characteristic Fragment 2 207221Reflects differences in hydroxylation pattern

Note: This is illustrative data. Actual fragmentation patterns will depend on the specific isomer and MS conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of gibberellins in complex matrices due to its high sensitivity and selectivity, which often eliminates the need for extensive sample cleanup and derivatization.[10][11][16]

Caption: Workflow for LC-MS/MS analysis of gibberellin isomers.

  • Extraction: Similar to GC-MS, extract with 80% methanol.

  • Purification: A simple filtration step may be sufficient. For very complex matrices, a quick SPE cleanup can be beneficial.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically used.[5][24]

    • Mobile Phase: A gradient of acetonitrile and water, both with a small amount of formic acid, is common.

    • Mass Spectrometry: Operate in electrospray ionization (ESI) negative ion mode.

    • Tandem MS (MS/MS): Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the gibberellin methyl ester) and monitoring for specific product ions formed by collision-induced dissociation.

The key to specificity in LC-MS/MS is the selection of unique MRM transitions for each isomer.

  • Precursor Ion: This will be the deprotonated molecule [M-H]- for all isomers.

  • Product Ions: The fragmentation pattern in the collision cell will differ based on the isomer's structure. These differences in product ions allow for selective detection and quantification.

Example MRM Transitions for GA4 Methyl Ester vs. an Isomer:

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Rationale
Gibberellin A4 Methyl Ester 345.2255.1211.1Specific fragmentation of the GA4 backbone.
Hypothetical Isomer (e.g., GAx-Me) 345.2273.1185.1Different product ions due to altered structure.

Note: These are representative values and should be optimized for your specific instrument and isomers of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive and unambiguous structural elucidation of a gibberellin isomer, particularly a novel one, NMR spectroscopy is the gold standard.[13] While less suited for high-throughput screening, its power in resolving complex stereochemistry is unmatched.[14]

Caption: Workflow for NMR analysis of gibberellin isomers.

  • Isolation and Purification: Obtain a highly purified sample (>95%) of the isomer of interest, typically through preparative HPLC.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3 or CD3OD).

  • NMR Data Acquisition:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

    • 2D NMR: Acquire a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.[13]

  • ¹H NMR: Provides information about the chemical environment and coupling of protons. The chemical shifts and splitting patterns of protons attached to stereocenters are highly diagnostic.

  • ¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment. The chemical shifts of carbons in different ring systems or bearing different functional groups will vary between isomers.[6][25]

  • 2D NMR:

    • COSY: Shows which protons are coupled to each other.

    • HSQC: Correlates protons with the carbons to which they are directly attached.

    • HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.

Example ¹³C NMR Chemical Shift Differences:

Carbon Atom Gibberellin A4 Methyl Ester (ppm) Hypothetical Isomer (e.g., GAx-Me) (ppm) Reason for Difference
C-3 ~72~78Different stereochemistry of the hydroxyl group.
C-16 ~158~115Presence or absence of an exocyclic double bond.
C-19 ~178~175Altered electronic environment around the lactone.

Note: These are approximate chemical shifts and will vary depending on the solvent and reference standard.

Conclusion: An Integrated Approach for Unambiguous Identification

The choice of analytical technique for distinguishing Gibberellin A4 methyl ester from its structural isomers depends on the specific research question. For routine analysis and quantification of known isomers, GC-MS and LC-MS/MS offer a balance of speed, sensitivity, and specificity. However, for the definitive structural elucidation of novel or unknown isomers, NMR spectroscopy is indispensable.

In many cases, a multi-faceted approach is the most robust. For instance, LC-MS/MS can be used for initial screening and quantification, with NMR employed to confirm the identity of any ambiguous peaks or to characterize newly discovered isomers. By understanding the strengths and limitations of each technique and by following rigorous, self-validating protocols, researchers can confidently navigate the complexities of gibberellin analysis and ensure the accuracy and integrity of their findings.

References

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  • BenchChem. (n.d.). Gibberellin A18: A Comprehensive Technical Guide on Structure Elucidation and Chemical Properties.
  • Yamaguchi, I., Miyamoto, M., Yamane, H., Takahashi, N., Fujita, K., & Imanari, M. (1973). Structure of Gibberellin A40. Agricultural and Biological Chemistry, 37(8), 1973-1975.
  • (N.d.). Structure Elucidation of Gibberellin A32 and Its Acetonide.
  • Yamad, K. (n.d.). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry.
  • Senns, B., Fuchs, P., & Schneider, G. (1998). GC-MS quantification of gibberellin A20-13-O-glucoside and gibberellin A8-2-O-glucoside in developing barley caryopses. Phytochemistry, 48(8), 1275-1280.
  • Gray, R. T., & Pryce, R. J. (1974). A Stereoselective Elimination in the Mass Spectra of Hexahydrofluorene Derivatives related to Gibberellins. Journal of the Chemical Society, Perkin Transactions 2, (8), 955-960.
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  • (N.d.). Chemical structures of gibberellin A4 (A) and gibberellin A7 (B). ResearchGate.
  • (N.d.). Gibberellin A4 (GA4, CAS Number: 468-44-0). Cayman Chemical.
  • (N.d.). CAS 468-44-0: Gibberellin A4. CymitQuimica.
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  • (2013, September 1). Enzymatic and structural characterization of hydrolysis of gibberellin A4 glucosyl ester by a rice β-D-glucosidase. PubMed.
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